5-Fluoroindolin-7-amine dihydrochloride
Description
Significance of Indoline (B122111) and Fluoroindoline Derivatives in Contemporary Chemical Research
The indoline core, and particularly its fluorinated derivatives, represents a "privileged scaffold" in medicinal chemistry and organic synthesis. This designation reflects the recurring presence of this structural motif in a multitude of biologically active compounds.
The indoline scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a cornerstone in heterocyclic chemistry. chemicalbook.comresearchgate.net It is a prevalent feature in numerous natural products, pharmaceuticals, and agrochemicals. bldpharm.comresearchgate.net In drug discovery, indoline derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. bldpharm.comnih.gov
Beyond its presence in bioactive molecules, the indoline framework serves as a versatile building block in organic synthesis. chemicalbook.com Its structure allows for functionalization at multiple positions, enabling the creation of diverse molecular architectures. Synthetic chemists utilize the indoline core to construct complex polycyclic systems and as a chiral auxiliary in asymmetric synthesis. chemicalbook.compharmaffiliates.com The development of novel synthetic methods to access substituted indolines, such as metal-catalyzed cyclization reactions, continues to be an active area of research, highlighting the scaffold's importance. researchgate.net
Key effects of fluorination include:
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase a drug's half-life and bioavailability. organic-chemistry.org
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially enhancing binding affinity and potency. researchgate.netorganic-chemistry.org
Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to permeate cellular membranes. organic-chemistry.orgnih.gov This property is crucial for a compound's absorption and distribution.
Acidity/Basicity (pKa): As a strong electron-withdrawing group, fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a compound's ionization state and receptor interactions. nih.gov
These benefits have led to a significant number of fluorinated compounds among commercial pharmaceuticals and agrochemicals, demonstrating the profound impact of this single-atom substitution on research and development. nih.gov
Amines are a fundamental class of organic compounds characterized by a nitrogen atom with a lone pair of electrons. ichemical.com This feature makes them basic and nucleophilic, defining their central role in a vast range of chemical reactions. nih.gov They are indispensable building blocks in the synthesis of pharmaceuticals, dyes, polymers, and agrochemicals. researchgate.netchemicalbook.com
In biological systems, amines are ubiquitous and essential for life. ichemical.comnih.gov Key roles include:
Amino Acids: As the monomers of proteins, their amine groups are critical for forming peptide bonds and defining protein structure. nih.gov
Neurotransmitters: Many crucial neurotransmitters, such as serotonin (B10506) and dopamine, are biogenic amines that regulate mood, sleep, and other physiological processes. researchgate.netchemicalbook.com
Vitamins: Several vitamins incorporate amine functionalities and are vital for metabolic processes. nih.gov
The ability of amines to form hydrogen bonds influences their physical properties, such as water solubility, while their basicity allows for the formation of salts, a common strategy for improving the handling and formulation of amine-containing drugs. ichemical.comnih.govnih.gov
Rationale for Dedicated Investigation of 5-Fluoroindolin-7-amine (B573568) Dihydrochloride (B599025)
While extensive research exists on the broader classes of indoline and fluoroindoline derivatives, specific, detailed studies on 5-Fluoroindolin-7-amine dihydrochloride are not widely available in published literature. However, an analysis of its structure allows for a rationale to be constructed based on the unique interplay of its components.
The structure of 5-Fluoroindolin-7-amine presents a distinct substitution pattern that suggests specific synthetic hurdles and properties. The placement of a fluorine atom at the 5-position and an amine group at the 7-position on the benzene ring of the indoline core is a significant challenge.
Structural Features:
Combined Electronic Effects: The molecule contains a strongly electron-withdrawing fluorine atom and an electron-donating amino group on the same aromatic ring. This push-pull electronic arrangement can significantly influence the molecule's reactivity, aromaticity, and interaction with biological targets.
Positional Isomerism: The specific 5,7-substitution pattern distinguishes it from other isomers, such as 7-fluoroindolin-5-amine. nih.gov This precise placement is critical, as even minor positional changes in functional groups can lead to vastly different biological activities.
Dihydrochloride Salt: The compound is specified as a dihydrochloride, indicating that both the indoline nitrogen and the 7-amino group are basic enough to be protonated. This salt form typically enhances water solubility and stability, which is advantageous for chemical and biological studies.
Synthetic Challenges:
Regiocontrol: Achieving selective 5,7-disubstitution on an indoline precursor is non-trivial. The synthesis would likely require a multi-step sequence with careful use of directing groups to install the fluorine and nitro (a precursor to the amine) groups in the correct positions before or after the formation of the indoline ring.
Competing Reactivity: The presence of multiple reactive sites (two amine groups, the aromatic ring) necessitates the use of orthogonal protecting group strategies to avoid unwanted side reactions during synthetic transformations.
Harsh Conditions: Synthetic routes for related 7-aminoindoles often involve conditions that could be incompatible with other functional groups or lead to low yields, requiring careful optimization. nih.govnih.gov
The unique electronic and steric environment of 5-Fluoroindolin-7-amine suggests it could exhibit novel chemical reactivity. The interplay between the electron-donating amine and electron-withdrawing fluorine could modulate the nucleophilicity of the aromatic ring and the basicity of the nitrogen atoms in unexpected ways. A dedicated investigation into this compound could, therefore, provide new insights into the fundamental chemistry of substituted indolines. Mechanistic studies on its formation and subsequent reactions could reveal new synthetic pathways and reaction dynamics, contributing valuable knowledge to the field of heterocyclic chemistry.
Theoretical and Applied Research Gaps Addressed by Studying this Compound
The study of this compound addresses several key gaps in chemical research. Theoretically, it offers a model to understand how fluorine substitution at the 5-position of the indoline ring, combined with an amino group at the 7-position, influences the electronic properties and reactivity of the molecule. In applied research, this compound serves as a valuable synthetic intermediate for creating more complex molecules with potential therapeutic applications. Its unique substitution pattern is not widely explored, and thus, it represents a novel scaffold for the development of new chemical entities.
Scope and Objectives of the Academic Research
While dedicated studies on this compound are not abundant in publicly available literature, the scope of research on analogous compounds allows for the delineation of potential research avenues and contributions to the field.
Delineation of Key Research Avenues
The exploration of this compound can be pursued through several key avenues:
Synthetic Methodologies: A primary research focus would be the development of efficient and scalable synthetic routes to this compound. A plausible approach involves the synthesis of a 5-fluoro-7-nitroindoline precursor, followed by the reduction of the nitro group to an amine. The synthesis of related compounds, such as 7-fluoro-1H-indol-5-amine, often involves the reduction of a nitroindole precursor using reagents like iron powder and ammonium (B1175870) chloride. chemicalbook.com Similarly, the synthesis of 5-bromo-7-nitroindoline (B556508) has been reported, suggesting that a corresponding 5-fluoro derivative could be a viable intermediate.
Mechanistic Chemistry: Understanding the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial. This includes studying the regioselectivity of the nitration of 5-fluoroindoline (B1304769) and the conditions required for the selective reduction of the nitro group without affecting the fluorine substituent.
Computational Analysis: Computational chemistry can provide valuable insights into the molecular properties of this compound. nih.govnih.gov Density Functional Theory (DFT) calculations could be employed to determine its optimized geometry, electronic structure, and reactivity descriptors. Such studies on related fluorine-containing heterocyclic compounds have been used to predict their biological activity.
Pre-clinical Exploration: Given that the indoline core is present in many bioactive molecules, this compound is a candidate for pre-clinical exploration. It can be used as a starting material to generate libraries of novel compounds for screening against various biological targets. For instance, derivatives of the related 5-fluoro-2-oxindole have been synthesized and evaluated for their potential as α-glucosidase inhibitors. nih.gov
Contribution to Fundamental Chemical Knowledge
Research into this compound would contribute to a deeper understanding of the structure-activity relationships of fluorinated indoline derivatives. It would expand the toolbox of available building blocks for medicinal chemists and materials scientists. The synthetic routes developed for this compound could also be applicable to the synthesis of other substituted indolines.
Implications for Future Research and Development
The availability of this compound could accelerate the discovery of new drugs and functional materials. Its unique substitution pattern may lead to the identification of novel pharmacophores with improved efficacy and pharmacokinetic profiles. Future research should focus on the systematic exploration of its reactivity and its application in the synthesis of diverse chemical libraries for high-throughput screening.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-fluoro-2,3-dihydro-1H-indol-7-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2.2ClH/c9-6-3-5-1-2-11-8(5)7(10)4-6;;/h3-4,11H,1-2,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZZRTQOQRSAJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2N)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Development
Retrosynthetic Analysis of 5-Fluoroindolin-7-amine (B573568) Dihydrochloride (B599025)
A retrosynthetic analysis of 5-Fluoroindolin-7-amine dihydrochloride allows for the deconstruction of the molecule into simpler, commercially available starting materials. This process illuminates the key bond formations and strategic considerations necessary for a successful synthesis.
Identification of Key Disconnections and Precursors
The primary disconnections for this compound are identified at the C-N bond of the 7-amino group and the C-F bond at the 5-position. The dihydrochloride salt is retrosynthetically removed to reveal the free base, 5-Fluoroindolin-7-amine.
The amino group at the 7-position can be traced back to a nitro group, a common precursor for aromatic amines. This suggests that a key intermediate in the synthesis is 5-fluoro-7-nitroindoline . The synthesis of this intermediate, therefore, becomes a primary objective.
Further disconnection of the indoline (B122111) ring itself leads back to simpler aromatic precursors. A common and effective strategy for the formation of the indoline skeleton is the reduction of an indole (B1671886) ring. The Fischer indole synthesis is a classical and versatile method for constructing the indole core from a phenylhydrazine and a suitable carbonyl compound wikipedia.orgorganic-chemistry.orgnih.govyoutube.com. This suggests that a substituted phenylhydrazine, such as (4-fluorophenyl)hydrazine , could serve as a key starting material.
Strategic Positioning of Fluorine and Amine Moieties
The regiochemistry of the fluorine and amine substituents on the indoline ring is critical. The fluorine at the 5-position and the amino group at the 7-position present a specific substitution pattern that must be addressed strategically.
Starting with a precursor already containing the fluorine atom, such as 4-fluoroaniline or its corresponding hydrazine, ensures the fluorine is correctly positioned from the outset. The subsequent introduction of the nitrogen functionality at the 7-position requires a regioselective reaction. In an electrophilic aromatic substitution reaction on a 5-fluoroindoline (B1304769) derivative, the fluorine atom (a halogen) is an ortho-, para-director. However, the directing influence of the indoline nitrogen, especially when protected, will significantly impact the position of substitution. N-acylation of the indoline nitrogen is a common strategy to control reactivity and regioselectivity. The acetyl or other acyl groups can direct incoming electrophiles. For the introduction of a nitro group, the conditions of the nitration reaction must be carefully controlled to favor substitution at the C-7 position, which is ortho to the nitrogen of the indoline ring and meta to the fluorine atom.
Foundational Synthetic Pathways to Fluoroindoline Scaffolds
Indoline Ring System Construction from Halogenated Precursors
A robust method for constructing the indoline ring system begins with a halogenated precursor, such as 4-fluoroaniline. One established route to a related structure, 5-fluoro-2-oxindole, involves the reaction of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride to form 4-fluoroisonitrosoacetanilide. This intermediate can then be cyclized in the presence of concentrated sulfuric acid to yield 5-fluoroisatin, which upon a Wolff-Kishner reduction, furnishes 5-fluoro-2-oxindole chemicalbook.com. While this provides the 5-fluoroindole (B109304) skeleton, modifications would be necessary to obtain the desired 5-fluoroindoline.
A more direct approach is the Fischer indole synthesis, which utilizes (4-fluorophenyl)hydrazine as a key starting material wikipedia.orgorganic-chemistry.orgnih.govyoutube.comdiva-portal.org. Condensation of (4-fluorophenyl)hydrazine with a suitable ketone or aldehyde, followed by acid-catalyzed cyclization, yields a 5-fluoroindole derivative. Subsequent reduction of the indole double bond is required to form the indoline scaffold. This reduction can be achieved using various reducing agents, including catalytic hydrogenation or chemical reducing agents like sodium cyanoborohydride or Sn/HCl under specific conditions stackexchange.com.
Regioselective Functionalization Techniques for Fluoroindolines
Once the 5-fluoroindoline scaffold is obtained, the next critical step is the regioselective introduction of the amino group at the 7-position. As previously mentioned, this is typically achieved through the nitration of the aromatic ring followed by reduction.
The direct nitration of 5-fluoroindoline can lead to a mixture of products. To achieve high regioselectivity, protection of the indoline nitrogen is often necessary. N-acylation, for instance with acetic anhydride to form N-acetyl-5-fluoroindoline, modifies the directing properties of the nitrogen atom and can favor substitution at the C-7 position. The nitration of N-protected indolines has been shown to be a viable method for introducing a nitro group at specific positions on the benzene (B151609) ring nih.govnih.govresearchgate.netfrontiersin.org. The choice of nitrating agent and reaction conditions is crucial to maximize the yield of the desired 7-nitro isomer.
Targeted Synthesis of this compound
A plausible and efficient targeted synthesis of this compound can be designed by combining the strategic elements discussed above. The proposed synthetic pathway is outlined below:
Step 1: Synthesis of 5-Fluoroindole
The synthesis can commence with the Fischer indole synthesis. (4-Fluorophenyl)hydrazine is reacted with a suitable carbonyl compound, such as pyruvic acid, in the presence of an acid catalyst like polyphosphoric acid or a mixture of sulfuric acid and ethanol. This reaction forms 5-fluoroindole-2-carboxylic acid, which can then be decarboxylated by heating to yield 5-fluoroindole wikipedia.orgorganic-chemistry.orgnih.govyoutube.comdiva-portal.org.
Step 2: Reduction to 5-Fluoroindoline
The resulting 5-fluoroindole is then reduced to 5-fluoroindoline. This can be accomplished through catalytic hydrogenation using a palladium or platinum catalyst, or by using a chemical reducing agent such as sodium cyanoborohydride in acidic media.
Step 3: N-Protection of 5-Fluoroindoline
To control the regioselectivity of the subsequent nitration step, the nitrogen of 5-fluoroindoline is protected. A common method is acylation with acetic anhydride in the presence of a base to yield N-acetyl-5-fluoroindoline.
Step 4: Regioselective Nitration
N-acetyl-5-fluoroindoline is then subjected to regioselective nitration. Careful selection of the nitrating agent, such as a mixture of nitric acid and sulfuric acid at low temperatures, is employed to favor the introduction of the nitro group at the 7-position, yielding N-acetyl-5-fluoro-7-nitroindoline.
Step 5: Reduction of the Nitro Group
The nitro group of N-acetyl-5-fluoro-7-nitroindoline is reduced to an amino group. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl) stackexchange.comresearchgate.net. This reaction selectively reduces the nitro group without affecting the acetyl protecting group or the fluorine atom, yielding N-acetyl-5-fluoroindolin-7-amine.
Step 6: Deprotection and Salt Formation
The final steps involve the removal of the N-acetyl protecting group and the formation of the dihydrochloride salt. The acetyl group can be hydrolyzed under acidic or basic conditions. Treatment of the resulting 5-fluoroindolin-7-amine with an excess of hydrochloric acid in a suitable solvent, such as ethanol or isopropanol, will precipitate the desired this compound salt google.comgoogle.comnih.govnih.gov.
The following table summarizes the proposed synthetic route:
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | (4-Fluorophenyl)hydrazine | Pyruvic acid, H+ catalyst; then heat | 5-Fluoroindole |
| 2 | 5-Fluoroindole | H₂, Pd/C or NaBH₃CN, H+ | 5-Fluoroindoline |
| 3 | 5-Fluoroindoline | Acetic anhydride, base | N-acetyl-5-fluoroindoline |
| 4 | N-acetyl-5-fluoroindoline | HNO₃, H₂SO₄, low temperature | N-acetyl-5-fluoro-7-nitroindoline |
| 5 | N-acetyl-5-fluoro-7-nitroindoline | SnCl₂, HCl | N-acetyl-5-fluoroindolin-7-amine |
| 6 | N-acetyl-5-fluoroindolin-7-amine | 1. Acid or base hydrolysis2. Excess HCl | This compound |
Specific Approaches for Introducing the C5-Fluorine Substituent
Introducing a fluorine atom at the C5 position of the indoline ring can be accomplished through several synthetic strategies. A common approach involves utilizing a starting material that already contains the fluorine atom in the desired position, followed by the construction of the heterocyclic ring.
Key synthetic routes include:
Leimgruber-Batcho Indole Synthesis : This method can be adapted to start with a precursor like 5-fluoro-2-nitrotoluene. The nitrotoluene is converted to an enamine, which then undergoes a reductive cyclization using catalysts such as Palladium on carbon (Pd/C) with hydrogen gas or iron in acetic acid to yield 5-fluoroindole. diva-portal.org The resulting indole must then be reduced to the corresponding 5-fluoroindoline.
Fischer Indole Synthesis : This classic method can utilize 4-fluorophenylhydrazine as a key starting material. diva-portal.org Reaction with a suitable ketone or aldehyde, such as ethyl pyruvate, forms a hydrazone intermediate, which is then cyclized under acidic conditions to form the 5-fluoroindole scaffold. diva-portal.org Subsequent reduction of the pyrrole (B145914) ring is necessary to obtain 5-fluoroindoline.
Synthesis from Fluorinated Precursors : An alternative pathway begins with a readily available fluorinated benzene derivative, such as 2,4-difluoronitrobenzene. google.com Through a sequence of nucleophilic aromatic substitution, reduction, and cyclization, 5-fluoro-2-oxindole can be prepared. This oxindole can then be reduced to 5-fluoroindoline. For instance, 5-fluoro-2-indolinone can be reduced to 5-fluoroindole in high yield (92%) using pinacol borane and a yttrium catalyst in toluene at 120°C. chemicalbook.com
Direct C-H fluorination of the indoline ring at C5 is challenging but can be conceptually approached using modern electrophilic fluorinating agents. However, building the ring from an already fluorinated precursor is often more regioselective and synthetically tractable.
Methodologies for Installing the C7-Amine Functionality
Functionalizing the C7 position of the indole or indoline ring is a significant synthetic challenge due to the lower intrinsic reactivity of the C-H bonds on the benzene portion compared to the C2 and C3 positions of the pyrrole ring. nih.gov Modern synthetic methods have overcome this by using directing groups (DGs) to steer transition metal catalysts to the desired C7 position.
Directing Group-Assisted C-H Activation: A powerful strategy involves installing a removable directing group on the indoline nitrogen (N1 position). This group coordinates to a transition metal catalyst and positions it in close proximity to the C7-H bond, facilitating selective activation and functionalization.
Protection of 5-fluoroindoline with a suitable directing group (e.g., a pivaloyl or phosphinoyl group). nih.govacs.org
Directed C-H amination at the C7 position using a rhodium catalyst and an aminating source like an anthranil.
Removal of the directing group to yield 5-fluoroindolin-7-amine.
Other transition metals, such as palladium, are also widely used for C7 functionalization, including arylation and alkenylation, which could potentially be adapted for amination. nih.govacs.org
Formation and Isolation of Dihydrochloride Salt
As 5-Fluoroindolin-7-amine contains two basic nitrogen atoms (the indoline N1 and the C7-amine), it can be converted into a more stable and often crystalline dihydrochloride salt by treatment with two equivalents of hydrochloric acid (HCl). patsnap.com This salt formation is a standard procedure for the purification and handling of amine compounds.
The process typically involves:
Dissolving the free base (5-fluoroindolin-7-amine) in a suitable organic solvent, such as ethanol, isopropanol, or dioxane. rsc.orgsciencemadness.org
Adding a solution of HCl (e.g., HCl in ethanol or HCl in dioxane) or bubbling dry HCl gas through the solution. sciencemadness.org Using anhydrous conditions is often preferred to prevent the formation of hydrates and can improve yield by minimizing the solubility of the salt in the reaction medium. google.com
The dihydrochloride salt, being ionic, is generally much less soluble in the organic solvent than its free base counterpart and precipitates out of the solution.
The resulting solid is collected by filtration, washed with a small amount of cold solvent to remove impurities, and dried under vacuum to yield the pure this compound. google.com
Optimization of Reaction Conditions and Process Chemistry for Research Scale
Optimizing the synthesis for research-scale production focuses on maximizing yield, purity, and reproducibility while ensuring operational simplicity.
Solvent Selection and Temperature Control
The choice of solvent and the precise control of temperature are critical throughout the synthetic sequence.
For C-H Functionalization : Reactions like the C7-amination are highly sensitive to the solvent system. Aprotic solvents such as 1,4-dioxane or dichloroethane are often employed for rhodium- and palladium-catalyzed reactions. nih.goveurekaselect.com Temperature control is crucial for selectivity; some C-H activation steps may require elevated temperatures to proceed, while others need cooling to minimize side reactions.
For Fluorination Steps : In syntheses involving nucleophilic aromatic substitution on highly activated rings, low temperatures (e.g., -25°C) may be necessary to favor the desired reaction over competing pathways. diva-portal.org
For Salt Formation : The choice of solvent dictates the solubility of the resulting salt. Solvents like isopropanol or acetone are effective because they readily dissolve the amine free base but have low solubility for the hydrochloride salt, promoting efficient precipitation and high recovery. sciencemadness.org
Table 1: Influence of Solvent and Temperature on Key Synthetic Steps
| Synthetic Step | Typical Solvents | Typical Temperature Range | Purpose / Notes |
| C7 C-H Amination | 1,4-Dioxane, Dichloroethane (DCE) | 80 - 120 °C | To ensure catalyst activity and substrate solubility. |
| Leimgruber-Batcho Cyclization | Ethanol, Acetic Acid | 80 - 110 °C | To facilitate reductive cyclization. |
| Dihydrochloride Salt Formation | Isopropanol, Ethanol, Dioxane | 0 °C to Room Temperature | To minimize salt solubility and maximize precipitation. |
Catalyst and Reagent Screening for Enhanced Efficiency and Selectivity
The efficiency and particularly the regioselectivity of the C-H functionalization steps are highly dependent on the catalyst and directing group employed.
Catalyst Choice : For C7-amination, rhodium(III) complexes like [RhCp*Cl₂]₂ are effective. researchgate.net For other C7 functionalizations, palladium catalysts such as Pd(OAc)₂ are commonly used. acs.org The choice of metal and its ligand sphere is paramount for achieving high selectivity and yield. Screening various ligands (e.g., phosphines, pyridines) can significantly impact the outcome. acs.org
Directing Group Screening : The directing group on the indoline nitrogen is not just a placeholder; its steric and electronic properties determine the site of metalation. Bulky groups like the pivaloyl group can favor the formation of a six-membered metallocycle intermediate, leading to C7 functionalization over C2 functionalization. chim.it Comparing different directing groups is a key optimization step.
Reagent Selection : The choice of the aminating agent (for C7-amination) or the fluorinating agent (in direct fluorination approaches) is critical. For C7-amination, anthranils have proven to be effective reagents. researchgate.net
Table 2: Catalyst and Directing Group Systems for C7-Functionalization of Indoles
| Catalyst System | Directing Group (DG) | Reaction Type | Selectivity | Reference |
| [RhCp*Cl₂]₂ / AgSbF₆ | Pivaloyl | Amination | C7 | researchgate.net |
| Pd(OAc)₂ / Pyridine-type ligand | Phosphinoyl | Arylation | C7 | acs.org |
| Copper (Cu) | N-P(O)tBu₂ | Arylation | C7 | nih.gov |
Development of Green Chemistry Approaches for Sustainable Synthesis
Applying the principles of green chemistry is crucial for developing more sustainable and environmentally benign synthetic routes. researchgate.net
Atom Economy : C-H activation reactions are inherently atom-economical as they avoid the need for pre-functionalized starting materials (e.g., halogenated or boronic acid-substituted indolines), reducing waste. chim.it
Safer Solvents and Conditions : Efforts are ongoing to replace hazardous organic solvents with greener alternatives. For some indole syntheses, water has been used as a reaction medium, often in conjunction with specialized catalysts like SO₃H-functionalized ionic liquids. rsc.org
Energy Efficiency : Microwave-assisted synthesis has emerged as a powerful tool in indole chemistry. researchgate.nettandfonline.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating. researchgate.nettandfonline.com
Catalyst Recyclability : The development of heterogeneous or nanocatalysts that can be easily recovered and reused is a key area of green chemistry research. beilstein-journals.org This reduces the cost and environmental impact associated with heavy metal catalysts like palladium and rhodium.
By integrating these green approaches, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible. researchgate.net
Chemo-, Regio-, and Stereoselectivity Control in Syntheses of this compound
The synthesis of polysubstituted aromatic heterocycles such as this compound necessitates precise control over various aspects of chemical reactivity to ensure the desired arrangement of functional groups on the indoline core. The key challenges in the synthesis of this specific molecule are the regioselective introduction of the fluorine and amino functionalities at positions 5 and 7, respectively, and the chemoselective transformations required in a multi-step synthesis. As 5-Fluoroindolin-7-amine is an achiral molecule, stereoselectivity is not a factor in the synthesis of the final product; however, related synthetic strategies for substituted indolines often require careful control of stereochemistry.
A plausible and strategic synthetic route to this compound involves a multi-step process beginning with a commercially available substituted aniline. This approach relies on the careful orchestration of electrophilic aromatic substitution reactions, the formation of the indoline ring, and a final chemoselective reduction.
Regioselectivity in the Functionalization of the Aromatic Ring
The cornerstone of the regioselective synthesis of 5-Fluoroindolin-7-amine is the controlled introduction of the fluorine and a precursor to the 7-amino group (such as a nitro group) onto an aniline ring. The directing effects of the substituents on the aromatic ring are paramount in achieving the desired 1,2,4,5-tetrasubstituted pattern of the key intermediate.
A strategic starting material for this synthesis is 3-fluoroaniline. To control the regioselectivity of subsequent electrophilic aromatic substitution reactions and to prevent unwanted side reactions, the amino group of 3-fluoroaniline is typically protected, for instance, as an acetanilide. The acetyl group is an ortho-, para-director and an activating group, which influences the position of incoming electrophiles.
The synthesis of a key intermediate, 2-bromo-5-fluoro-4-nitroaniline, has been described in the patent literature and provides a clear path to the desired substitution pattern. The synthetic sequence can be envisioned as follows:
Acetylation of 3-fluoroaniline: The reaction of 3-fluoroaniline with acetic anhydride provides N-(3-fluorophenyl)acetamide. This step protects the amino group and modulates its directing effect.
Regioselective Bromination: The bromination of N-(3-fluorophenyl)acetamide is directed by both the acetylamino and fluoro groups. The powerful ortho-, para-directing acetylamino group will primarily direct the incoming electrophile to its ortho and para positions. The fluorine atom is also an ortho-, para-director. The interplay of these directing effects favors the introduction of the bromine atom at the position para to the acetylamino group and ortho to the fluorine, yielding N-(2-bromo-5-fluorophenyl)acetamide.
Regioselective Nitration: The subsequent nitration of N-(2-bromo-5-fluorophenyl)acetamide is a critical step where regiocontrol is essential. The acetylamino group directs the incoming nitro group to its ortho position (position 4), and the fluorine directs it to its para position (also position 4). This concerted directing effect strongly favors the formation of N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide.
Deprotection: The acetyl group can be removed by hydrolysis under acidic or basic conditions to yield 2-bromo-5-fluoro-4-nitroaniline.
The following table summarizes the directing effects of the substituents in the key electrophilic aromatic substitution steps.
| Intermediate | Substituent 1 | Directing Effect | Substituent 2 | Directing Effect | Position of Electrophilic Attack | Product |
| N-(3-fluorophenyl)acetamide | -NHCOCH₃ | ortho, para | -F | ortho, para | 4-position | N-(4-bromo-3-fluorophenyl)acetamide (minor), N-(2-bromo-5-fluorophenyl)acetamide (major) |
| N-(2-bromo-5-fluorophenyl)acetamide | -NHCOCH₃ | ortho, para | -F | ortho, para | 4-position | N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide |
| -Br | ortho, para |
Formation of the Indoline Ring and Chemoselective Reduction
With the correctly substituted aniline derivative in hand, the next phase of the synthesis involves the construction of the indoline ring and the conversion of the nitro group to the target amine.
Indoline Ring Formation: A common method for forming the indoline ring from a 2-haloaniline is through a palladium-catalyzed coupling reaction with a suitable two-carbon unit, followed by intramolecular cyclization. For instance, a Heck reaction with an ethylene equivalent or a Sonogashira coupling with acetylene followed by reduction and cyclization could be employed. Alternatively, N-alkylation with a 2-haloethanol followed by an intramolecular cyclization is another viable route.
Chemoselective Reduction of the Nitro Group: The final key transformation is the chemoselective reduction of the nitro group at position 7 to an amine. This reduction must be performed without affecting the fluorine atom at position 5 or causing over-reduction of the indoline ring. Catalytic hydrogenation is a widely used and effective method for the reduction of aromatic nitro groups.
A variety of catalysts and conditions can be employed for this purpose. The choice of catalyst is crucial for chemoselectivity.
| Catalyst | Conditions | Advantages | Potential Issues |
| Pd/C | H₂, various solvents (e.g., ethanol, ethyl acetate) | High efficiency, readily available | Can sometimes lead to dehalogenation (not an issue here) or over-reduction of the indoline ring under harsh conditions. |
| PtO₂ (Adam's catalyst) | H₂, acidic or neutral conditions | Effective for nitro group reduction | Can be less chemoselective than Pd/C. |
| Raney Nickel | H₂, various solvents | Strong reducing agent | Can be pyrophoric and may lead to over-reduction. |
| Transfer Hydrogenation (e.g., HCOOH/Pd-C) | Formic acid or other hydrogen donors | Mild conditions, avoids the use of high-pressure hydrogen gas | May require optimization for specific substrates. |
The use of catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst under controlled conditions of hydrogen pressure and temperature is a common and effective method for the chemoselective reduction of a nitro group in the presence of a halogenated aromatic ring.
Formation of the Dihydrochloride Salt
The final step in the synthesis is the formation of the dihydrochloride salt. This is typically achieved by treating a solution of the free base, 5-Fluoroindolin-7-amine, in a suitable solvent (such as ethanol or isopropanol) with a solution of hydrogen chloride in a solvent like ether or isopropanol. The dihydrochloride salt then precipitates from the solution and can be isolated by filtration.
Mechanistic Organic Chemistry and Reaction Profile Analysis
Reactivity of the Indoline (B122111) Ring System in 5-Fluoroindolin-7-amine (B573568) Dihydrochloride (B599025)
The reactivity of 5-Fluoroindolin-7-amine is fundamentally dictated by the electronic properties of its substituents—the fluorine atom, the primary amine group, and the secondary amine within the indoline ring—and their interplay with the bicyclic aromatic system.
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The position of substitution on a substituted benzene (B151609) ring is determined by the electronic nature of the substituents already present. chemistrytalk.orglumenlearning.com These substituents can be classified as either activating or deactivating and as ortho-, para-, or meta-directors. pressbooks.pub
In the case of 5-Fluoroindolin-7-amine, the benzene portion of the indoline ring is substituted with three groups: the fused pyrrolidine ring (at C6 and C7), a fluorine atom (at C5), and an amine group (at C7). For the purpose of EAS on the benzenoid ring, the key substituents are the 7-amino group and the 5-fluoro group.
7-Amino Group (-NH₂): The amino group is a powerful activating group. lumenlearning.com The nitrogen atom possesses a lone pair of electrons that it can donate to the aromatic ring through the resonance effect (+R). libretexts.org This donation significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. quora.com This increased electron density is most pronounced at the positions ortho and para to the amino group. pressbooks.pub Therefore, the amino group is a strong ortho-, para-director.
5-Fluoro Group (-F): The fluorine atom, like other halogens, exhibits a dual electronic effect. It is highly electronegative, withdrawing electron density from the ring through the inductive effect (-I), which deactivates the ring. nih.govlibretexts.org However, it also possesses lone pairs of electrons that can be donated to the ring via resonance (+R). nih.govquora.com Although the inductive effect is stronger, making fluorine a net deactivating group, the resonance effect still directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org
| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |
| 7-Amino (-NH₂) | +R > -I (Strong Resonance Donor) | Strong Activating | Ortho, Para-Director |
| 5-Fluoro (-F) | -I > +R (Strong Inductive, Weak Resonance) | Weak Deactivating | Ortho, Para-Director |
| Fused Ring (Alkyl) | +I (Weak Inductive Donor) | Weak Activating | Ortho, Para-Director |
Given these effects, the primary sites for electrophilic attack on the 5-Fluoroindolin-7-amine free base would be the C4 and C6 positions, which are ortho to the powerful activating 7-amino group.
The chemical reactivity of 5-Fluoroindolin-7-amine is also characterized by the nucleophilicity of its two amine functionalities: the primary aromatic amine at the C7 position and the secondary amine within the indoline heterocycle (N1). A nucleophile is a chemical species that donates an electron pair to an electrophile.
The primary amine (-NH₂) at the C7 position possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. This nucleophilicity allows it to participate in a wide range of reactions, including alkylation, acylation, and condensation reactions. The reactivity of this amine is influenced by the electronic environment of the indoline ring.
Similarly, the secondary amine within the saturated portion of the indoline ring is also nucleophilic. Generally, secondary amines are slightly more basic and can be more nucleophilic than primary amines due to the electron-donating nature of the alkyl groups attached to the nitrogen. masterorganicchemistry.com This nitrogen can also undergo reactions typical of secondary amines. The relative nucleophilicity of the two nitrogen atoms can be influenced by steric hindrance and their respective electronic environments.
Resonance Effect (+R): The fluorine atom has lone pairs of electrons in its p-orbitals which can overlap with the p-orbitals of the aromatic ring. This delocalization of electrons donates electron density into the ring. quora.com This donation is directed primarily to the ortho and para positions relative to the fluorine atom. libretexts.org
Investigations into Acid-Base Equilibria and Protonation States
The presence of two basic nitrogen atoms allows 5-Fluoroindolin-7-amine to form a dihydrochloride salt. The acid-base equilibria and the resulting protonation states are critical in determining the compound's physicochemical properties and chemical reactivity. nih.gov
The reaction can be represented as: 5-Fluoroindolin-7-amine (base) + 2 HCl (acid) → 5-Fluoroindolin-7-amine dihydrochloride (salt)
The formation of a stable crystal lattice from the gaseous ions releases a significant amount of energy, known as the lattice energy. This is a major driving force for the exothermic nature (negative ΔH) of many salt formation processes. mdpi.com The conversion of a neutral molecule and a gas (HCl) into a structured, solid salt generally involves a decrease in entropy (negative ΔS). However, the large negative enthalpy change from the acid-base neutralization and crystal lattice formation typically dominates, resulting in a negative Gibbs free energy and a spontaneous reaction. mdpi.com
| Thermodynamic Parameter | Description | Expected Sign for Salt Formation | Influence on Spontaneity |
| ΔH (Enthalpy) | Heat released or absorbed. Dominated by neutralization and lattice energy. | Negative (Exothermic) | Favorable |
| ΔS (Entropy) | Change in disorder. Formation of an ordered crystal from less ordered reactants. | Negative | Unfavorable |
| ΔG (Gibbs Free Energy) | Overall spontaneity of the process (ΔG = ΔH - TΔS). | Negative | Spontaneous |
The resulting hydrochloride salt often exhibits improved stability, solubility, and handling properties compared to the free base, which is a key consideration in many applications. nih.govacs.org
The protonation of the two amine groups to form the dihydrochloride salt drastically alters the electronic properties and, consequently, the chemical reactivity of the molecule. nih.gov Both the primary aromatic amine and the secondary indoline amine are converted into their respective ammonium (B1175870) cations (-NH₃⁺ and -NH₂⁺-).
These ammonium groups have a profoundly different electronic influence compared to their neutral amine counterparts.
Electronic Effect: The positively charged nitrogen atom in an ammonium group is a very strong electron-withdrawing group, primarily through the inductive effect (-I). There is no resonance donation possible.
Reactivity in EAS: This strong deactivation transforms the benzene ring from being electron-rich and highly reactive to being electron-poor and highly unreactive towards electrophilic aromatic substitution.
Directing Effect: As strong deactivating groups, the ammonium cations are meta-directors.
Therefore, the protonation of 5-Fluoroindolin-7-amine effectively "switches off" the activating and ortho-, para-directing effects of the amine groups. Any electrophilic substitution reaction on the dihydrochloride salt would be significantly slower than on the free base and would be directed to the positions meta to the two ammonium groups.
| Form | Substituent at C7 | Substituent at N1 | Effect on Benzene Ring | Reactivity towards EAS | Predicted Directing Effect |
| Free Base | -NH₂ (Strongly Activating) | -NH- (Weakly Activating) | Activated | High | Ortho, Para to -NH₂ |
| Dihydrochloride | -NH₃⁺ (Strongly Deactivating) | -NH₂⁺- (Strongly Deactivating) | Deactivated | Very Low | Meta to -NH₃⁺ |
This modulation of reactivity via protonation is a key aspect of the compound's chemical profile, allowing for control over its reaction pathways by adjusting the pH of the reaction medium.
Oxidation and Reduction Pathways of this compound
The oxidation and reduction of this compound can proceed via several pathways, involving either the aromatic system or the exocyclic amine group. The electronic nature of the fluoro and amino substituents significantly influences the susceptibility of the molecule to these transformations.
Direct experimental studies on the aromatic oxidation and reduction of this compound are not extensively reported in the public domain. However, the likely pathways can be inferred from the well-established chemistry of substituted indolines and aromatic compounds.
Oxidation: The indoline ring system is susceptible to oxidation, which can lead to the corresponding indole (B1671886) derivative. This aromatization process involves the loss of two hydrogen atoms from the heterocyclic ring. The reaction can be promoted by a variety of oxidizing agents. The presence of the electron-donating amino group at the 7-position is expected to facilitate this oxidation by increasing the electron density of the ring system. Conversely, the electron-withdrawing fluorine atom at the 5-position may have a modest deactivating effect.
Under more forceful oxidizing conditions, cleavage of the aromatic ring can occur, although this typically requires harsh reagents and conditions. The initial steps of such a degradation would likely involve hydroxylation of the benzene ring, a common pathway in the metabolic degradation of aromatic compounds.
Reduction: The aromatic ring of the indoline system is relatively resistant to reduction due to its aromatic stability. Catalytic hydrogenation under forcing conditions (high pressure and temperature with catalysts like rhodium on carbon) would be required to reduce the benzene portion of the molecule to a cyclohexane ring. Milder reducing conditions are unlikely to affect the aromatic core.
| Reaction Type | Potential Reagents | Plausible Products | Mechanistic Considerations |
|---|---|---|---|
| Aromatic Oxidation (Aromatization) | DDQ, MnO₂, Air/Catalyst | 5-Fluoroindol-7-amine | Dehydrogenation of the indoline ring. |
| Aromatic Ring Opening | Strong Oxidants (e.g., KMnO₄, Ozone) | Complex mixture of aliphatic acids and smaller fragments | Involves initial hydroxylation followed by ring cleavage. |
| Aromatic Reduction | H₂/Rh-C (high pressure/temp) | 5-Fluoro-octahydroindol-7-amine | Requires harsh conditions to overcome aromatic stability. |
The primary aromatic amine at the 7-position is a key site for chemical transformations.
N-Oxidation: The lone pair of electrons on the nitrogen atom of the 7-amino group makes it susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids can lead to the formation of the corresponding nitroso, nitro, or hydroxylamine derivatives. These transformations can significantly alter the electronic properties and reactivity of the molecule.
Deamination: The 7-amino group can be removed through deamination reactions. A common method involves diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is unstable and can be subsequently treated with a reducing agent, such as hypophosphorous acid, to replace the diazonium group with a hydrogen atom, yielding 5-fluoroindoline (B1304769). Alternatively, the diazonium salt can be a precursor for introducing other functional groups.
Derivatization: The primary amine can readily undergo reactions typical of this functional group, such as acylation, alkylation, and Schiff base formation. These reactions are generally not considered oxidation or reduction but are important transformation pathways.
| Transformation | Typical Reagents | Potential Products | General Mechanism |
|---|---|---|---|
| N-Oxidation | H₂O₂, Peroxy acids | 5-Fluoro-7-nitrosoindoline, 5-Fluoro-7-nitroindoline | Oxidation of the nitrogen lone pair. |
| Deamination (via Diazotization) | NaNO₂, HCl; then H₃PO₂ | 5-Fluoroindoline | Formation of a diazonium salt followed by reduction. |
| Acylation | Acyl chlorides, Anhydrides | N-(5-Fluoroindolin-7-yl)acetamide | Nucleophilic attack of the amine on the carbonyl carbon. |
| Schiff Base Formation | Aldehydes, Ketones | Imines | Nucleophilic addition of the amine to the carbonyl group followed by dehydration. |
Stability and Degradation Pathways Under Various Research Conditions
The stability of this compound is a critical factor in its handling, storage, and application in research. Degradation can be initiated by factors such as pH, light, and temperature.
Specific degradation products of this compound have not been extensively documented. However, based on the chemistry of related compounds, several degradation pathways can be postulated.
Hydrolytic Degradation: In aqueous solutions, the stability of the compound is likely pH-dependent. Under strongly acidic or basic conditions, hydrolysis of the amine or other sensitive groups could occur, though aromatic amines are generally stable to hydrolysis. The dihydrochloride salt form suggests some stability in acidic conditions.
Oxidative Degradation: Exposure to air and light can promote oxidative degradation. The aromatic amine is particularly susceptible to oxidation, which can lead to the formation of colored impurities through the formation of quinone-imine structures and subsequent polymerization. The indoline ring itself can also be oxidized to the corresponding indole, as previously discussed.
Photodegradation: Aromatic amines and halogenated aromatic compounds can be susceptible to photodegradation. Exposure to UV light could potentially lead to dehalogenation or promote radical-mediated degradation pathways.
Thermal Degradation: At elevated temperatures, decomposition is expected. The initial steps of thermal degradation of aromatic amines often involve the cleavage of C-N bonds and fragmentation of the aromatic ring.
To minimize degradation and ensure the integrity of this compound in research applications, several strategies can be employed.
Storage Conditions: The compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and light.
pH Control: For solutions, maintaining an appropriate pH is crucial. Since the compound is supplied as a dihydrochloride salt, it is likely more stable in acidic solutions. Buffering the solution to a mildly acidic pH could enhance its stability in aqueous media.
Use of Antioxidants: The addition of antioxidants or radical scavengers can inhibit oxidative degradation pathways. Common antioxidants used for stabilizing aromatic amines include hindered phenols like butylated hydroxytoluene (BHT).
Solvent Choice: The choice of solvent can impact stability. Protic solvents might participate in degradation pathways, while aprotic solvents may offer better stability for certain applications. The solubility of the dihydrochloride salt will also be a key factor in solvent selection.
| Degradation Condition | Potential Degradation Products | Formation Mechanism | Mitigation Strategy |
|---|---|---|---|
| Oxidative (Air/Light) | Indole derivatives, Quinone-imines, Polymers | Oxidation of the indoline ring and amino group. | Store under inert gas, protect from light, use antioxidants. |
| Extreme pH | Potential hydrolysis products (less likely for aromatic amine) | Acid or base-catalyzed reactions. | Maintain optimal pH, use buffered solutions. |
| Thermal | Ring-opened fragments, dehalogenated species | C-N and C-F bond cleavage at high temperatures. | Store at recommended temperatures, avoid excessive heating of solutions. |
| Photochemical | Radical species, dehalogenated products | Excitation by UV light leading to bond cleavage. | Protect from light using amber vials or foil. |
Advanced Spectroscopic and Structural Elucidation Techniques for Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For a substituted indoline (B122111) like 5-Fluoroindolin-7-amine (B573568) dihydrochloride (B599025), multinuclear NMR experiments are essential for an unambiguous structural assignment.
A complete structural assignment of 5-Fluoroindolin-7-amine dihydrochloride is achieved through the combined analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the indoline core, distinct signals for the aromatic and aliphatic protons are expected. The protons on the five-membered ring (at positions 2 and 3) would appear as multiplets in the aliphatic region, while the aromatic protons (at positions 4 and 6) would resonate in the downfield aromatic region. The presence of the fluorine atom at position 5 and the amine group at position 7 will influence the chemical shifts of the adjacent aromatic protons. The amine and hydrochloride protons would likely appear as broad signals, and their chemical shifts could be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show signals corresponding to the eight carbon atoms of the indoline ring. The carbon directly bonded to the fluorine atom (C-5) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature that aids in its assignment. The chemical shifts of the aromatic carbons are influenced by the electron-donating amine group and the electron-withdrawing fluorine atom.
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. The spectrum would typically show a single resonance for the fluorine atom at position 5. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. Furthermore, the signal will be split by neighboring protons, providing valuable information about the through-bond connectivity via scalar coupling (J-coupling). For instance, coupling to the proton at C-6 (³JFH) and the proton at C-4 (³JFH) would be expected. ossila.com
Isotopic labeling studies, where specific atoms are replaced with their isotopes (e.g., ¹³C or ¹⁵N), can be employed in conjunction with NMR to trace metabolic pathways or to aid in the assignment of complex spectra. rsc.org
To illustrate the expected data from such analyses, the following table provides representative ¹H and ¹³C NMR chemical shifts for a related fluoroindole derivative.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Representative Coupling Constants (Hz) |
| H-4 | 7.48 (dd) | - | ³JHF = 9.8 |
| H-6 | 7.14 (dd) | - | ⁴JHF = 4.6 |
| C-5 | - | 158.0 | ¹JCF ≈ 240 |
| C-7 | - | 115.0 | ²JCF ≈ 25 |
Note: The data presented in this table is representative of a substituted fluoroindole and is intended for illustrative purposes. Actual chemical shifts for this compound may vary.
While 1D NMR provides fundamental information, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between the protons on the aliphatic part of the five-membered ring and between the neighboring aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This allows for the unambiguous assignment of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is instrumental in connecting different fragments of the molecule. For instance, it can show correlations from the amine protons to the adjacent aromatic carbons, confirming the position of the amino group. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule in solution.
Together, these 2D NMR techniques provide a comprehensive map of the molecular connectivity and spatial arrangement of atoms, leading to a definitive structural elucidation of this compound. researchgate.netmdpi.com
Single-Crystal X-ray Diffraction (SCXRD) Analysis
By successfully growing a single crystal of this compound, SCXRD analysis can reveal its exact solid-state conformation. This includes the planarity of the bicyclic indoline system and the orientation of the fluoro and amine substituents. The analysis also provides precise measurements of all bond lengths and angles, which can be compared with theoretical calculations. Furthermore, SCXRD elucidates the nature and geometry of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potentially π-π stacking between the aromatic rings of adjacent molecules. acs.org
The crystal packing describes how individual molecules of this compound arrange themselves in the crystal lattice. SCXRD analysis reveals these packing motifs. A crucial aspect of the crystal structure is the hydrogen bonding network. Given the presence of the amine group and the dihydrochloride salt form, extensive hydrogen bonding is expected. The amine group can act as a hydrogen bond donor, while the chloride ions act as acceptors. These hydrogen bonds play a significant role in stabilizing the crystal structure. The detailed analysis of these networks provides insights into the supramolecular assembly of the compound in the solid state. acs.org
The following table presents representative crystallographic data for a related aminoindole derivative to illustrate the type of information obtained from an SCXRD study.
| Parameter | Representative Value for an Aminoindole Derivative |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 12.543 |
| Z (molecules/unit cell) | 4 |
| Hydrogen Bonds | N-H···N |
Note: This data is for a related aminoindole compound and serves as an example of the parameters determined by SCXRD. acs.org
Advanced Mass Spectrometry (MS)
Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.
Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion (or a protonated molecule in the case of ESI) followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint of the molecule's structure. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the amine group or cleavage of the five-membered ring. These fragmentation pathways help to confirm the connectivity of the atoms within the molecule. nih.govresearchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis
FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond (e.g., N-H, C-H, C-F, C=C) vibrates at a characteristic frequency, resulting in a unique spectrum. For this compound, FT-IR would be expected to show characteristic peaks for:
N-H stretching: In the region of 3200-3500 cm⁻¹ for the amine group and the N-H of the indoline ring.
Aromatic C-H stretching: Typically above 3000 cm⁻¹.
Aliphatic C-H stretching: Just below 3000 cm⁻¹ for the CH₂ groups in the five-membered ring.
N-H bending: Around 1600 cm⁻¹.
Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region.
C-F stretching: A strong absorption typically found in the 1000-1400 cm⁻¹ region.
Studies on related compounds like 5-fluoroindole (B109304) and 5-substituted isatins confirm that substitution on the aromatic ring influences the vibrational frequencies, providing detailed structural information. researchgate.netnih.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For aromatic compounds like substituted anilines, Raman and Surface-Enhanced Raman Spectroscopy (SERS) can provide detailed information about the vibrational modes of the aromatic ring and the amino group. scirp.orgresearchgate.net The C-F bond also gives a characteristic Raman signal. The combination of FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational properties.
Table 2: Expected FT-IR and Raman Vibrational Frequencies for 5-Fluoroindolin-7-amine Moiety This table is based on typical frequency ranges for the functional groups present.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Reference |
|---|---|---|---|
| N-H Stretch (Amine & Indoline) | 3200 - 3500 | FT-IR, Raman | researchgate.net |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman | scirp.org |
| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman | scirp.org |
| N-H Bend | 1590 - 1650 | FT-IR | researchgate.net |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman | scirp.org |
| C-N Stretch | 1250 - 1350 | FT-IR | researchgate.net |
| C-F Stretch | 1000 - 1400 | FT-IR | researchgate.net |
Theoretical and Computational Chemistry Investigations
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com3ds.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules, such as 5-Fluoroindolin-7-amine (B573568) dihydrochloride (B599025), at an atomic level. mdpi.com3ds.com
The biological activity and physicochemical properties of a molecule are often dictated by its three-dimensional shape and how that shape changes over time, a concept known as conformational flexibility. nih.govoup.com MD simulations are an invaluable tool for exploring the conformational landscape of small molecules in solution, accounting for the influence of the solvent on the molecule's preferred shapes. oup.com
In a hypothetical MD simulation of 5-Fluoroindolin-7-amine dihydrochloride in an aqueous solution, the trajectory would reveal the molecule's dynamic nature. The indoline (B122111) ring system, while relatively rigid, possesses some degree of flexibility. The puckering of the five-membered ring and the orientation of the amine and fluoro substituents can vary. The simulation would track the dihedral angles of key rotatable bonds, providing a quantitative measure of conformational changes.
Illustrative Data Table: Conformational Analysis of this compound (Note: The following data is hypothetical and for illustrative purposes only.)
| Conformer ID | Key Dihedral Angle (C4-C5-N-H) | Population (%) | Average Energy (kcal/mol) |
|---|---|---|---|
| 1 | -60° | 45 | -12.5 |
| 2 | 180° | 35 | -11.8 |
| 3 | 60° | 20 | -10.2 |
The interactions between a solute and the surrounding solvent molecules are crucial in determining its solubility, stability, and reactivity. academie-sciences.freasychair.org MD simulations can provide a detailed picture of these intermolecular interactions, such as hydrogen bonding and electrostatic interactions. academie-sciences.fr
For this compound, the amine group and the fluorine atom are expected to be primary sites for hydrogen bonding with protic solvents like water. The dihydrochloride form implies that the amine groups will be protonated, further enhancing their ability to act as hydrogen bond donors. A simulation would quantify the number and lifetime of hydrogen bonds between the compound and solvent molecules, offering insights into its solvation shell structure. easychair.org This information is also vital when considering co-crystallization, as it can help in the rational selection of co-formers that can establish favorable interactions.
Illustrative Data Table: Hydrogen Bond Analysis (Note: The following data is hypothetical and for illustrative purposes only.)
| Interaction Site | Solvent | Average Number of Hydrogen Bonds | Average Bond Lifetime (ps) |
|---|---|---|---|
| 7-NH3+ | Water | 3.2 | 5.8 |
| 5-F | Water | 1.1 | 2.3 |
| Indoline-NH2+ | Water | 2.8 | 6.1 |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. ontosight.aijocpr.comwikipedia.org These models are built by correlating calculated molecular descriptors (numerical representations of molecular structure) with experimentally determined properties. nih.gov
For a series of indolinamine derivatives, a QSPR model could be developed to predict various research properties. Molecular descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors. For instance, descriptors such as molecular weight, polar surface area (PSA), and calculated logP (a measure of lipophilicity) could be correlated with properties like solubility, melting point, or chromatographic retention time. unige.orgresearchgate.net
A typical QSPR study involves:
Data Set Preparation: A diverse set of indolinamine derivatives with known experimental properties is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that best correlates the descriptors with the property of interest. researchgate.net
Model Validation: The predictive power of the model is assessed using statistical metrics and external validation sets.
Illustrative Data Table: QSPR Model for Aqueous Solubility (LogS) (Note: The following data is hypothetical and for illustrative purposes only.)
| Molecular Descriptor | Coefficient in MLR Model | p-value |
|---|---|---|
| Topological Polar Surface Area (TPSA) | -0.025 | <0.01 |
| Calculated LogP (clogP) | -0.58 | <0.01 |
| Number of Rotatable Bonds | 0.15 | 0.03 |
The resulting equation might look like: LogS = 2.5 - 0.025(TPSA) - 0.58(clogP) + 0.15(Number of Rotatable Bonds)
Once a robust and validated QSPR model is established, it can be used to predict the properties of novel, yet-to-be-synthesized derivatives of 5-Fluoroindolin-7-amine. computabio.comjetir.org This predictive capability is a cornerstone of modern drug discovery and materials science, as it allows researchers to prioritize the synthesis of compounds with desired properties, thereby saving significant time and resources. jocpr.comjetir.org
For example, by systematically modifying the structure of 5-Fluoroindolin-7-amine in silico (e.g., by adding different substituents at various positions) and calculating the relevant descriptors, the QSPR model can provide an estimated value for the target property. This allows for the virtual screening of a large library of potential derivatives to identify the most promising candidates for further investigation.
Illustrative Data Table: Predicted Properties of Hypothetical Derivatives (Note: The following data is hypothetical and for illustrative purposes only.)
| Derivative | Modification | Predicted LogS | Predicted Melting Point (°C) |
|---|---|---|---|
| Derivative A | Addition of a methyl group at N-1 | -2.8 | 185 |
| Derivative B | Replacement of Fluoro with Chloro | -3.1 | 210 |
| Derivative C | Addition of a hydroxyl group at C-4 | -2.2 | 205 |
An extensive search for scientific literature detailing the pre-clinical biological activities and molecular interactions of the specific chemical compound This compound has been conducted.
Despite a thorough review of available scientific databases and research publications, no specific in vitro or cellular-level studies corresponding to the requested outline for this particular compound could be located. The search did not yield data on its receptor binding affinities, enzyme inhibitory potencies, cellular uptake, or its effects on gene and protein expression.
Therefore, it is not possible to generate the requested article as there is no publicly available research data focused solely on the biological and molecular activities of this compound. Information available is for structurally related but distinct compounds, which falls outside the strict scope of the present request.
Exploration of Biological Activities and Molecular Interactions Pre Clinical and Mechanistic Focus
Structure-Activity Relationship (SAR) Studies on Derivatives
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance efficacy and selectivity. For derivatives of 5-fluoroindolin-7-amine (B573568), SAR investigations would systematically modify the core structure to understand the chemical features essential for biological activity.
Impact of Fluorine and Amine Modification on Biological Interaction
The presence and position of the fluorine atom and the amine group on the indoline (B122111) ring are critical determinants of biological activity. Fluorine, with its high electronegativity and small size, can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.netresearchgate.net The introduction of fluorine into heterocyclic compounds is a common strategy in drug discovery to enhance bioavailability and modulate receptor interactions. researchgate.net
Design and Synthesis of Analogs for Mechanistic Probing
The rational design and synthesis of analogs are fundamental to elucidating the mechanism of action and identifying the pharmacophore of a lead compound. For 5-fluoroindolin-7-amine, analogs can be designed to probe specific interactions with a biological target. For instance, analogs with varying substituents on the aromatic ring or the amine group can be synthesized to map the binding pocket of a target enzyme or receptor.
The synthesis of such analogs often involves multi-step reaction sequences. For example, derivatives of the related 5-fluoroindolin-2-one have been synthesized by condensing the parent molecule with various aromatic aldehydes. nih.gov This approach allows for the systematic introduction of a wide range of functional groups to explore their impact on biological activity. Similarly, 5-fluoroindolin-2-one derivatives with urea (B33335) linkages have been designed and synthesized to target receptor tyrosine kinases. researchgate.net
Target Validation and Mechanism of Action Elucidation in Model Systems
Identifying the specific biological target of a compound is a critical step in drug development. For derivatives of 5-fluoroindolin-7-amine, target validation would involve a combination of computational and experimental approaches. In silico methods, such as molecular docking, can predict potential binding partners by screening the compound against libraries of known protein structures. mdpi.com
Experimental validation can be achieved through various biochemical and cellular assays. For example, in studies of 5-fluoro-2-oxindole derivatives, α-glucosidase was identified as a potential target. nih.gov The inhibitory activity of these compounds was confirmed through in vitro enzyme assays, and kinetic studies were performed to elucidate the mechanism of inhibition. researchgate.net Molecular docking simulations further supported these findings by visualizing the binding interactions between the compounds and the active site of the enzyme. nih.govresearchgate.net
The table below summarizes the inhibitory activity of selected 5-fluoro-2-oxindole derivatives against α-glucosidase, demonstrating the impact of different substitutions on their potency.
| Compound | Substitution | IC50 (µM) |
| 3d | 2-Chlorobenzylidene | 49.89 ± 1.16 |
| 3f | 4-Chlorobenzylidene | 35.83 ± 0.98 |
| 3i | 4-Bromobenzylidene | 56.87 ± 0.42 |
| Acarbose (Reference) | - | 569.43 ± 43.72 |
Data sourced from a study on 5-fluoro-2-oxindole derivatives as potential α-glucosidase inhibitors. nih.gov
In Vivo Mechanistic Studies in Non-Human Model Organisms
Non-human model organisms, such as the zebrafish (Danio rerio) and the nematode Caenorhabditis elegans, play a vital role in the early stages of drug discovery for in vivo assessment of efficacy and mechanism of action. nih.gov The zebrafish model, in particular, offers several advantages, including its genetic tractability, rapid development, and optical transparency, which allows for real-time imaging of biological processes. nih.gov
For novel compounds like derivatives of 5-fluoroindolin-7-amine, zebrafish models can be employed to study their effects on various physiological and pathological processes. For instance, zebrafish infection models are used to screen for new antimicrobial agents. researchgate.net Furthermore, zebrafish are increasingly utilized in translational neuropharmacology research to unravel the role of novel neurotransmitters and their receptors, such as trace amine-associated receptors (TAARs), in central nervous system processes and disorders. nih.gov Given the structural similarity of 5-fluoroindolin-7-amine to endogenous trace amines, zebrafish could serve as a valuable model to investigate its potential neuromodulatory activities. nih.govresearchgate.net
While specific in vivo studies on 5-fluoroindolin-7-amine dihydrochloride (B599025) in these models are not yet reported in the available literature, the established utility of these organisms provides a clear path for future mechanistic investigations.
Applications in Chemical Synthesis and Materials Science Research
Utilization as a Versatile Synthetic Intermediate
5-Fluoroindolin-7-amine (B573568) dihydrochloride (B599025) serves as a crucial starting material in the construction of diverse and complex molecular architectures, finding particular utility in the synthesis of heterocyclic compounds and in the strategic design of multi-component reactions.
Precursor for Complex Heterocyclic Compounds
The chemical scaffold of 5-Fluoroindolin-7-amine dihydrochloride is particularly well-suited for the synthesis of fused heterocyclic systems, which are prominent in medicinal chemistry. A key application of this compound is as an intermediate in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. mdpi.comnih.govresearchgate.netmdpi.com These nitrogen-rich heterocyclic systems are recognized as important pharmacophores, often targeting protein kinases. nih.govnih.gov The synthesis of these complex structures often involves the strategic construction of the pyrimidine (B1678525) ring onto the existing pyrrole (B145914) or, in this case, a pyrrole precursor derived from the indoline (B122111) structure.
The general synthetic approach may involve the reaction of the amino group of 5-fluoroindolin-7-amine with a suitable pyrimidine precursor, followed by cyclization and aromatization steps to form the final pyrrolo[2,3-d]pyrimidine core. The fluorine substituent on the indoline ring is often incorporated to enhance the metabolic stability and binding affinity of the final compound.
Below is a representative table of complex heterocyclic compounds for which this compound can serve as a key precursor.
| Target Compound Class | Core Heterocyclic System | Significance |
| Kinase Inhibitors | Pyrrolo[2,3-d]pyrimidine | Treatment of various cancers and inflammatory diseases. |
| Antiviral Agents | Fused Imidazoles | Broad-spectrum antiviral activity. |
| CNS Active Agents | Substituted Indoles | Modulation of neurological pathways. |
Building Block in Multi-component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. The presence of a primary amine and a reactive aromatic ring system in this compound makes it an ideal candidate for participation in various MCRs.
While specific, documented examples of MCRs involving this compound are not extensively reported in readily available literature, its structural motifs suggest potential utility in well-established MCRs such as the Ugi or Passerini reactions, following appropriate derivatization. The amino group can react with an aldehyde or ketone to form an imine in situ, which can then be attacked by a nucleophile, a common mechanistic pathway in many MCRs. This approach allows for the rapid generation of molecular diversity and the creation of libraries of complex molecules for screening purposes.
Ligand Design for Catalysis
The development of novel ligands is a cornerstone of modern catalysis. The structural rigidity and the presence of a key coordinating atom (nitrogen) in this compound make its derivatives attractive candidates for ligand design.
Role in Homogeneous and Heterogeneous Catalysis
While direct catalytic applications of this compound itself are not prominent, its derivatives have the potential to act as effective ligands in both homogeneous and heterogeneous catalysis. The indoline nitrogen, after deprotonation, and the exocyclic amine can coordinate to a variety of transition metals. By modifying the amine group with phosphine, carboxylate, or other coordinating moieties, bidentate or even tridentate ligands can be synthesized.
These ligands can then be used to prepare metal complexes for a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The fluorine atom can also play a role in modulating the electronic properties of the metal center, thereby influencing the catalyst's activity and selectivity.
Development of Chiral Ligands for Asymmetric Synthesis
The field of asymmetric synthesis, which focuses on the selective production of one enantiomer of a chiral molecule, heavily relies on the use of chiral ligands. rsc.orgnih.govnih.govunibo.itmdpi.com this compound can serve as a scaffold for the development of novel chiral ligands.
By introducing a chiral center, for example, through the resolution of the racemic amine or by derivatizing it with a chiral auxiliary, a new class of chiral ligands can be accessed. These chiral indoline-based ligands could be employed in various asymmetric transformations, such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions. The rigidity of the indoline backbone can help in creating a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity.
Development of Fluorescent Probes and Chemical Sensors for Research
The indoline scaffold is a known fluorophore, and its derivatives are increasingly being explored for the development of fluorescent probes and chemical sensors. nih.govnih.govrsc.org These tools are invaluable for visualizing and quantifying biological processes and environmental analytes with high sensitivity and spatiotemporal resolution.
The electronic properties of the this compound core can be fine-tuned through chemical modifications to create probes that respond to specific analytes or changes in their environment. For instance, the amino group can be functionalized with a recognition moiety that selectively binds to a target molecule. Upon binding, a change in the fluorescence properties of the indoline core, such as an increase or decrease in intensity or a shift in the emission wavelength, can be observed.
Potential applications for fluorescent probes derived from this scaffold include the detection of metal ions, pH changes, reactive oxygen species, and specific biomolecules. The fluorine atom can also contribute to the photophysical properties of the resulting probes, potentially enhancing their brightness and photostability.
Design Principles for Environment-Sensitive Probes
Environment-sensitive probes are fluorescent molecules designed to change their emission properties in response to changes in their local environment, such as polarity, viscosity, or pH. nih.govacs.org The indoline scaffold is a common component in the design of such probes. rsc.org The design of these probes often relies on the principle of intramolecular charge transfer (ICT), where an electron-donor and an electron-acceptor part of a molecule are connected by a π-conjugated system.
The 5-fluoroindolin-7-amine structure inherently contains a donor (amine group) and a group that influences the electronic properties of the aromatic system (fluorine). This makes it a suitable core for creating ICT-based fluorophores. The fluorescence of such probes can be highly sensitive to the solvent's polarity; in more polar solvents, the excited state is stabilized, often leading to a red-shift in the emission spectrum (a phenomenon known as solvatochromism). nih.gov
Key design principles for developing environment-sensitive probes based on scaffolds like 5-fluoroindolin-7-amine include:
Tuning Donor-Acceptor Strength: The sensitivity of the probe can be modulated by modifying the electron-donating and -withdrawing strengths of the substituents.
Controlling Molecular Rigidity: The fluorescence quantum yield is often influenced by the molecule's ability to undergo non-radiative decay through conformational changes. A more rigid structure can lead to enhanced fluorescence.
Modulating π-Conjugation: Extending the π-conjugated system can shift the absorption and emission wavelengths to longer, more biologically compatible ranges.
Table 1: Influence of Structural Features on Environment-Sensitive Probe Properties
| Structural Feature | Influence on Probe Properties |
| Electron-Donating Group (e.g., -NH₂) | Enhances intramolecular charge transfer (ICT), contributing to environmental sensitivity. |
| Electron-Withdrawing Group (e.g., -F) | Modulates the energy levels of molecular orbitals, affecting absorption and emission wavelengths. |
| π-Conjugated System | Connects the donor and acceptor groups, facilitating ICT. The length and nature of the system influence the spectral properties. |
| Molecular Rigidity | A more rigid structure can restrict non-radiative decay pathways, leading to a higher fluorescence quantum yield. |
Application in In Vitro Imaging or Detection Systems
The application of environment-sensitive probes is particularly valuable in in vitro imaging, such as fluorescence microscopy of living cells. Probes based on the indoline core structure have been successfully used to visualize specific cellular organelles. diva-portal.org For instance, certain indoline derivatives have shown a tendency to accumulate in acidic organelles like lysosomes or in hydrophobic environments such as lipid droplets. diva-portal.org
A significant advantage of environment-sensitive probes in cellular imaging is their potential to act as "turn-on" fluorophores. These probes may be weakly fluorescent in an aqueous cellular environment but exhibit a dramatic increase in fluorescence upon binding to a specific target or entering a different microenvironment (e.g., a lipid membrane), thereby reducing background noise and eliminating the need for washing steps. researchgate.net The design of such probes based on the 5-fluoroindolin-7-amine scaffold could potentially lead to new tools for real-time monitoring of cellular processes.
Table 2: Examples of Indoline-Based Probes in Cellular Imaging
| Probe Type | Cellular Target | Principle of Action |
| Indolin-3-imine derivative | Lysosomes | pH sensitivity due to protonation of the imine moiety in the acidic environment of lysosomes. diva-portal.org |
| Indolin-3-one analogue | Lipid Droplets | Specific staining of hydrophobic lipid droplets. diva-portal.org |
Integration into Functional Materials (Non-Biological)
The properties of 5-fluoroindolin-7-amine make it a candidate for integration into various non-biological functional materials, where it can impart specific optical or electronic characteristics.
Incorporation into Polymeric Systems
Functionalized polymers are created by incorporating specific chemical groups to tailor the polymer's properties for applications in areas like drug delivery or as advanced materials. mdpi.comsigmaaldrich.com Small molecules like 5-fluoroindolin-7-amine can be incorporated into polymeric systems through several methods:
As a functional monomer: The amine group can be used for polymerization reactions, for example, to form polyamides or polyimides, embedding the fluoroindoline unit directly into the polymer backbone.
Grafting onto a polymer: The amine group allows for covalent attachment to a pre-existing polymer that has reactive side groups. mdpi.comnih.gov
As a dopant: The compound can be physically mixed into a polymer matrix to create a composite material with the optical properties of the indoline derivative.
Indole-based polymers have been shown to possess interesting properties such as electrical conductivity, photoluminescence, and redox activity. researchgate.net The incorporation of the 5-fluoroindolin-7-amine moiety could lead to polymers with tunable fluorescence and electronic properties.
Table 3: Methods for Incorporating Functional Molecules into Polymers
| Incorporation Method | Description | Potential Outcome |
| Polymerization of Monomer | The functional molecule is a monomer that is polymerized to form the main chain. | Homogeneous distribution of the functional unit throughout the material. |
| Grafting | The functional molecule is covalently attached to the side chains of an existing polymer. | Modification of the surface or bulk properties of the polymer. |
| Doping/Blending | The functional molecule is physically mixed with the polymer. | Creation of a composite material with combined properties. |
Use in Optoelectronic Devices or Dye-Sensitized Solar Cells (DSSCs)
Indoline-based dyes are a well-established class of sensitizers in Dye-Sensitized Solar Cells (DSSCs). mdpi.com These dyes typically have a donor-π-acceptor (D-π-A) structure. The indoline moiety can serve as a potent electron donor. Upon light absorption, an electron is transferred from the donor part, through the π-bridge, to the acceptor, which is anchored to a semiconductor surface (like TiO₂).
The inclusion of fluorine atoms in organic dyes for DSSCs can be beneficial. Fluorine is a strong electron-withdrawing group and can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the dye. researchgate.net This can lead to an increase in the open-circuit voltage (Voc) of the solar cell. Studies on fluorine-substituted organic dyes have shown that their strategic placement can enhance the power conversion efficiency of DSSCs. researchgate.netrsc.org Therefore, this compound represents a promising precursor for the synthesis of novel dyes for DSSCs.
Table 4: Performance of Selected Indoline Dyes in DSSCs
| Dye | Power Conversion Efficiency (PCE) | Reference |
| D205 | 9.5% | mdpi.com |
| MK2 (Carbazole dye, for comparison) | 9.7% | mdpi.com |
Note: The performance of DSSCs is highly dependent on the complete cell architecture, including the electrolyte and semiconductor used.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The 5-fluoroindolin-7-amine molecule possesses several features that could facilitate self-assembly:
Hydrogen Bonding: The amine group can act as a hydrogen bond donor, and the nitrogen atom of the indoline ring can be a hydrogen bond acceptor.
π-π Stacking: The aromatic indole (B1671886) ring can interact with other aromatic systems through π-π stacking.
Dipole-Dipole Interactions: The presence of the polar C-F and C-N bonds can lead to dipole-dipole interactions.
These non-covalent interactions can guide the molecules to organize into well-defined, ordered structures. For example, spiropyrans, which contain an indoline unit, are known to form self-assembled structures. rsc.org The ability to form such ordered assemblies is crucial for the development of "bottom-up" approaches to creating functional nanomaterials.
Table 5: Intermolecular Forces in the Self-Assembly of Indoline Derivatives
| Intermolecular Force | Description | Role in Self-Assembly |
| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Provides directionality and strength to the assembly. |
| π-π Stacking | Non-covalent interactions between aromatic rings. | Contributes to the stabilization of stacked structures. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Play a role in the close packing of molecules. |
| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. | Can influence the orientation of molecules within the assembly. |
Advanced Analytical Methodologies for Research and Quality Control
High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like "5-Fluoroindolin-7-amine dihydrochloride". It is extensively used for determining the purity of the compound, quantifying its concentration in various matrices, and for the development of robust analytical methods. nih.govresearchgate.net A typical HPLC method for an aromatic amine like "this compound" would involve a reversed-phase column, such as a C18, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). cetjournal.it
A method for analyzing indoline (B122111) degradation has been developed using reversed-phase HPLC with an isocratic mobile phase of methanol and 0.1% trifluoroacetic acid (TFA). cetjournal.it For the analysis of aromatic amines, a gradient elution with a mobile phase of methanol and a phosphate (B84403) buffer solution has been shown to be effective. nih.govresearchgate.net Detection is commonly achieved using a UV detector, as the aromatic nature of the indoline ring system provides strong chromophores. liberty.edu
Below is a hypothetical data table outlining typical HPLC parameters for the analysis of "this compound".
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Retention Time | Approx. 8.5 minutes |
This table represents a typical starting point for method development and would require optimization.
Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. For research sample analysis of "5-Fluoroindolin-7-amine dihydrochloride (B599025)," validation would be performed in accordance with ICH (International Council for Harmonisation) guidelines. This process establishes the performance characteristics of the method and ensures the reliability of the analytical data. d-nb.infonih.gov
Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples. d-nb.info
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following table illustrates potential acceptance criteria for an HPLC method validation for "this compound".
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
| Specificity | No interference at the retention time of the main peak |
The structure of "5-Fluoroindolin-7-amine" suggests the potential for chirality if a substituent at a stereocenter is present. In such cases, the separation of enantiomers is crucial, as they can exhibit different pharmacological and toxicological properties. koreascience.kr Chiral HPLC is the most widely used technique for separating enantiomers. youtube.com This can be achieved through several approaches, including the use of a chiral stationary phase (CSP), the addition of a chiral mobile phase additive, or pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column. youtube.comchiralpedia.com
The most common approach is the use of a CSP, which creates a chiral environment where the enantiomers form transient diastereomeric complexes with different binding energies, leading to different retention times. youtube.comresearchgate.net
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Ethanol or other suitable solvent mixture |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV or Circular Dichroism (CD) |
Gas Chromatography (GC) for Volatile Impurity Profiling
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. thermofisher.com For "this compound," GC would primarily be used to profile volatile organic impurities that may be present from the synthesis process, such as residual solvents. Due to the low volatility of the dihydrochloride salt, direct analysis by GC is not feasible. However, analysis of the free base or derivatized compound may be possible. vt.edu The analysis of volatile amines can be challenging due to their polarity and basicity, which can lead to poor peak shape. gcms.czlabrulez.comrestek.com Specialized columns, such as those with a base-deactivated stationary phase, are often required for good chromatographic performance. gcms.czrestek.com
A headspace GC (HS-GC) method coupled with a Flame Ionization Detector (FID) is a common approach for the analysis of residual solvents in pharmaceutical substances. researchgate.net
| Parameter | Condition |
| Column | Base-deactivated polyethylene (B3416737) glycol or similar |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Oven Program | 40 °C (hold 5 min) to 240 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C |
Capillary Electrophoresis (CE) for Charge and Purity Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. mdpi.com Given that "this compound" is an amine salt, it will be protonated and positively charged in acidic to neutral solutions, making it an ideal candidate for CE analysis. CE can be used as an orthogonal technique to HPLC for purity assessment, providing a different separation mechanism based on the charge-to-size ratio of the analytes. nih.gov
For the analysis of aromatic amines, methods have been developed using capillary zone electrophoresis (CZE) with UV or electrochemical detection. nih.gov The separation is typically carried out in a fused silica (B1680970) capillary with a buffer system that controls the pH and ionic strength. nih.gov
| Parameter | Condition |
| Capillary | Fused Silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |
| Separation Voltage | 20-30 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (pressure) injection |
| Detection | UV at 214 nm or Diode Array Detector (DAD) |
Thermal Analysis (TGA, DSC) for Material Characterization and Stability
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the physical and chemical properties of materials as a function of temperature. tainstruments.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For "this compound," TGA can be used to determine its thermal stability and decomposition profile. nih.gov It can also indicate the presence of residual solvents or water by showing mass loss at lower temperatures. researchgate.netmdpi.com
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. nih.gov DSC can be used to determine the melting point, glass transition temperature (for amorphous solids), and to study polymorphism and solid-state transitions. tainstruments.com For an amine hydrochloride, DSC can reveal thermal events such as dehydration and decomposition. nih.gov
| Analysis Type | Typical Information Obtained |
| TGA | Decomposition temperature, presence of volatiles (water, solvents) |
| DSC | Melting point, phase transitions, heat of fusion, polymorphism |
Hyphenated Techniques (LC-MS, GC-MS) for Complex Mixture Analysis and Metabolite Identification (in pre-clinical studies)
Hyphenated techniques, which couple a separation technique with a mass spectrometer, are powerful tools for the analysis of complex mixtures and the identification of unknown compounds. chromatographyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool in pharmaceutical analysis. nih.gov For "this compound," LC-MS would be used for impurity profiling, allowing for the identification of synthesis-related impurities and degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.govresearchgate.net In pre-clinical studies, LC-MS is the primary technique for identifying and quantifying metabolites in biological matrices. researchgate.netresearchgate.netmdpi.comsciex.comunimi.it The structural elucidation of metabolites is crucial for understanding the compound's metabolic fate. sciex.com
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile and semi-volatile compounds. chromforum.org In the context of "this compound," GC-MS would be employed for the identification of volatile impurities and potential degradation products that are amenable to GC analysis. thermofisher.comresearchgate.netnih.gov Derivatization may be necessary to increase the volatility of certain analytes. vt.edu
| Technique | Application |
| LC-MS/MS | Impurity identification, degradation product analysis, metabolite identification and quantification in biological fluids. nih.govmdpi.comresearchgate.net |
| GC-MS | Identification of volatile and semi-volatile impurities, residual solvent analysis. thermofisher.comchromforum.org |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental insight into the elemental composition of a sample. This destructive analytical method determines the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), nitrogen (N), and heteroatoms—within a given compound. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, serves as a robust indicator of sample purity and stoichiometric accuracy.
In the context of 5-Fluoroindolin-7-amine (B573568) dihydrochloride, elemental analysis is employed to confirm the integrity of the synthesized compound and to verify the presence of the two hydrochloride (HCl) moieties. The molecular formula for 5-Fluoroindolin-7-amine as a free base is C₈H₉FN₂. Upon conversion to its dihydrochloride salt, the molecular formula becomes C₈H₁₁Cl₂FN₂. This alteration in the molecular formula leads to a corresponding shift in the theoretical elemental composition, which can be precisely calculated based on the atomic weights of the constituent elements.
The verification of the dihydrochloride salt's stoichiometry is of paramount importance, as the salt form can significantly influence the compound's physicochemical properties, such as solubility, stability, and hygroscopicity. Therefore, elemental analysis provides a quantitative method to ensure that the intended salt formation has occurred and that the sample is not a mixture of the free base and various salt forms.
Below is a data table presenting the theoretical elemental composition of this compound, which serves as the benchmark for experimental validation.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass Contribution ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.01 | 96.08 | 42.69 |
| Hydrogen | H | 1.01 | 11.11 | 4.94 |
| Chlorine | Cl | 35.45 | 70.90 | 31.50 |
| Fluorine | F | 19.00 | 19.00 | 8.44 |
| Nitrogen | N | 14.01 | 28.02 | 12.44 |
| Total | 225.11 | 100.00 |
Note: The data presented in this table is theoretical and calculated based on the molecular formula C₈H₁₁Cl₂FN₂. Experimental results from laboratory analysis would be required for a comparative confirmation.
Future Research Directions and Unanswered Questions
Emerging Synthetic Strategies for Fluorinated Indolines and Indolinamines
The development of efficient and selective methods for synthesizing complex molecules is a cornerstone of modern organic chemistry. For fluorinated indolines, research is pushing the boundaries of traditional methods, focusing on sustainability, atom economy, and novel reactivity.
Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a highly efficient and atom-economical strategy for modifying molecular frameworks. chim.it This approach avoids the need for pre-functionalized starting materials, simplifying synthesis and reducing waste. researchgate.net In the context of the indole (B1671886) and indoline (B122111) skeletons, which feature multiple C-H bonds with subtle differences in reactivity, achieving site-selectivity is a significant challenge. chim.it Recent advancements have demonstrated that by designing specific catalyst systems or using directing group strategies, it is possible to achieve C-H functionalization at either the more reactive C2 and C3 positions or the traditionally less-reactive C4 to C7 positions of the benzene (B151609) core. chim.it
The introduction of fluorine atoms can dramatically alter a molecule's physical and biological properties. nih.gov Strategies for C-F bond formation are therefore of great interest. Beyond traditional methods, direct fluorination of the indoline core is an active area of research. Anodic fluorination in specific electrolyte systems has been shown to produce trans-2,3-difluoro-2,3-dihydroindoles from N-acetylindole precursors. researchgate.net Furthermore, electrophilic fluorinating reagents like Selectfluor offer a safer and more manageable alternative to hazardous molecular fluorine for the derivatization of organic molecules. nih.govresearchgate.net This reagent is known for its high reactivity, stability, and ease of handling, enabling the monofluorination of electron-rich aromatic rings under mild conditions. researchgate.net
| Method | Description | Key Advantages | Relevant Compounds |
| Cross-Dehydrogenative-Coupling (CDC) | Directly couples two molecules via activation of C-H bonds, forming new C-C or C-X bonds. chim.it | High atom economy, simple synthesis, waste minimization. chim.it | Indoles, Oxindoles |
| Anodic Fluorination | An electrochemical method that uses an anode to introduce fluorine into a molecule. researchgate.net | Can achieve selective difluorination. researchgate.net | N-acetylindoles |
| Electrophilic Fluorination | Uses reagents that deliver an electrophilic fluorine atom ("F+") to a nucleophilic site, such as an electron-rich aromatic ring. nih.gov | Safer than using molecular fluorine, highly reactive, and stable. nih.gov | Various organic substrates |
Visible-light photoredox catalysis has become a powerful and sustainable tool in organic synthesis, enabling new types of bond-forming reactions under mild conditions. researchgate.netsigmaaldrich.com This strategy harnesses light energy to initiate single-electron transfer (SET) processes, generating highly reactive intermediates that can drive a wide range of transformations. sigmaaldrich.com
A significant breakthrough in indoline synthesis involves the use of a dual nickel/photoredox catalysis system. acs.orgorganic-chemistry.orgnih.gov This method allows for the one-step synthesis of 3-substituted indolines from 2-iodoaniline (B362364) derivatives and terminal alkenes with very high regioselectivity. acs.orgorganic-chemistry.orgnih.gov The mechanism leverages the multiple oxidation states of nickel (Ni(0/I/II/III)). organic-chemistry.orgnih.gov Mechanistic studies indicate that oxidation to a Ni(III) state is crucial for the challenging C–N bond-forming reductive elimination step. acs.orgnih.gov The photoredox catalyst then facilitates the reduction of the resulting Ni(I) complex back to Ni(0), completing the catalytic cycle. acs.orgnih.gov This approach demonstrates the utility of photoredox catalysts as controlled single-electron transfer agents, enabling complex transformations that would otherwise be difficult to achieve. organic-chemistry.orgnih.gov
| Catalysis System | Reactants | Product | Key Features |
| Nickel/Photoredox Dual Catalysis | 2-Iodoanilides and Alkenes | 3-Substituted Indolines | High regioselectivity; leverages multiple nickel oxidation states (Ni(0/I/II/III)); proceeds under visible light. acs.orgorganic-chemistry.orgnih.gov |
| Visible Light-Mediated Radical Cyclization | 2-Vinylanilines, Sulfonyl Chlorides, Sulfur Ylides | Sulfonated 2,3-Disubstituted Indolines | Multicomponent reaction; redox-neutral mild conditions; broad substrate scope. researchgate.net |
Deeper Mechanistic Insights into Reactivity and Selectivity
A fundamental understanding of reaction mechanisms is critical for optimizing existing transformations and designing new ones. For complex, multi-step reactions like those used to synthesize functionalized indolines, identifying short-lived intermediates and understanding the factors that control selectivity are key challenges.
The study of reaction mechanisms involves correlating molecular structure with reactivity over time. nih.gov Many chemical transformations proceed through highly reactive intermediates—such as radicals, carbocations, and excited states—that exist for mere fractions of a second. nih.govyork.ac.uk Time-resolved spectroscopy provides a powerful lens to observe these transient species directly. york.ac.uk
Techniques like time-resolved resonance Raman and infrared (IR) absorption spectroscopy can provide "molecular fingerprint" snapshots of reactive intermediates in the microsecond to femtosecond time domain. nih.govunipr.it Time-resolved IR spectroscopy is particularly advantageous as it can provide structural information about all components of a reacting system, including intermediates, products, and spectator species. unipr.it By combining pulsed lasers with sensitive detectors, researchers can monitor the formation and decay of specific intermediates, allowing for the differentiation between competing reaction pathways. acs.orgacs.org For instance, this technique has been used to distinguish between an iodine atom transfer (IAT) and a single electron transfer (SET) mechanism in a radical-induced rearrangement by directly observing the kinetics of the relevant intermediates. acs.orgacs.org
In concert with experimental techniques, advanced computational models have become indispensable tools for predicting and understanding chemical reactivity. stmjournals.com These models can simulate molecular behavior at the atomic level, offering insights that are often difficult to obtain through experiments alone. stmjournals.com
Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate reaction mechanisms. nih.gov It can be employed to calculate the energies of reactants, transition states, and products, thereby mapping out the entire reaction pathway. nih.gov Such calculations have been used to rationalize the C7-selectivity of Rh(III)-catalyzed C-H functionalization of indolines and to explain why different products are formed when using different coupling partners (e.g., alkyl vs. aryl alkynes). nih.gov
Beyond quantum mechanics, machine learning (ML) is emerging as a powerful approach for predicting chemical outcomes. mdpi.com ML models can be trained on large datasets of known reactions to predict the selectivity of new transformations with remarkable speed and accuracy. nih.govarxiv.org Hybrid models that combine the rigor of quantum mechanics with the speed of machine learning are also being developed to predict the site selectivity of complex reactions with high fidelity. acs.org These computational tools are crucial for understanding the subtle interplay of steric and electronic effects that govern selectivity in the functionalization of complex molecules like fluorinated indolines. nih.gov
| Computational Method | Application in Mechanistic Studies | Strengths |
| Density Functional Theory (DFT) | Calculating reaction energy profiles; identifying transition states; rationalizing chemo- and regioselectivity. nih.gov | Provides detailed electronic structure information; high accuracy for many systems. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying large biomolecular systems where a specific region (e.g., an active site) is treated with high-level quantum mechanics. stmjournals.com | Balances accuracy of QM with the efficiency of MM for large systems. stmjournals.com |
| Machine Learning (ML) | Predicting reaction outcomes, such as selectivity, based on patterns learned from large datasets. nih.govarxiv.org | High speed; can surpass traditional methods in scalability and versatility; can identify complex patterns. stmjournals.comnih.gov |
Untapped Research Applications in Interdisciplinary Sciences
The unique structure of 5-Fluoroindolin-7-amine (B573568) dihydrochloride (B599025), featuring an electron-rich aromatic system, two reactive amine functionalities, and an electronegative fluorine atom, suggests a broad range of potential applications that remain largely unexplored.
Medicinal Chemistry and Chemical Biology: Fluorinated heterocycles are prominent in medicinal chemistry due to fluorine's ability to modulate properties like metabolic stability and binding affinity. researchgate.netnih.gov While various fluorinated indoles have been investigated as enzyme inhibitors or receptor antagonists, the specific substitution pattern of 5-fluoroindolin-7-amine could offer novel binding interactions. nih.gov Future research could focus on using this compound as a scaffold to develop new classes of kinase inhibitors, G protein-coupled receptor (GPCR) ligands, or antiviral agents. The 7-amino group, in particular, provides a vector for diversification to probe specific biological targets.
Materials Science and Organic Electronics: Indole and its derivatives are known to possess interesting photophysical properties. The introduction of a fluorine atom can significantly influence the electronic energy levels (HOMO/LUMO) of the molecule. This suggests that 5-Fluoroindolin-7-amine could serve as a building block for novel organic semiconductors, fluorescent probes, or materials for organic light-emitting diodes (OLEDs). The amine functionalities offer sites for polymerization or grafting onto surfaces to create functional materials.
Catalysis: The indolinamine structure could serve as a novel ligand for transition metal catalysis. The two nitrogen atoms could potentially act as a bidentate chelating agent for a metal center. The electronic properties of the ligand, tuned by the fluorine substituent, could influence the reactivity and selectivity of the catalyst in various organic transformations. Exploring the coordination chemistry of 5-Fluoroindolin-7-amine with metals like palladium, rhodium, or copper could lead to the development of new catalysts for cross-coupling, C-H activation, or asymmetric synthesis.
Exploration in Quantum Materials or Advanced Catalysis
The electronic properties of fluorinated organic molecules are a burgeoning area of research, particularly in the field of quantum materials and advanced catalysis. The introduction of a fluorine atom to the indoline ring of 5-Fluoroindolin-7-amine dihydrochloride can significantly alter its electronic landscape. Fluorine's high electronegativity can lower both the HOMO and LUMO energy levels of the molecule, a property that is highly desirable in the development of organic semiconductors. rsc.org This suggests a potential, though currently unexplored, avenue for this compound in the realm of organic electronics.
Furthermore, the nitrogen-containing heterocyclic structure of indoline, combined with the electronic influence of the fluorine atom, could make this compound or its derivatives interesting candidates as ligands in advanced catalysis. The amine group at the 7-position provides a coordination site for metal centers, and the electronic tuning provided by the fluorine at the 5-position could modulate the catalytic activity of such a complex. Future research could explore the synthesis of organometallic complexes incorporating this ligand and evaluate their efficacy in reactions such as cross-coupling or asymmetric hydrogenation. The C7-functionalization of indolines is a known strategy for creating novel ligands and bioactive compounds. nih.gov
A computational quantum chemical study on a fluorinated heterocyclic drug, allopurinol, demonstrated that fluorination can enhance chemical stability and reactivity. emerginginvestigators.org Similar theoretical studies on this compound could predict its electronic properties and guide its experimental investigation for applications in quantum materials.
Integration into Smart Materials for Responsive Systems
"Smart" or stimuli-responsive materials are polymers and other materials that undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light. researchgate.net The 7-amine group of this compound offers a prime reactive site for incorporation into polymer backbones or as a pendant group. The basicity of the amine could impart pH-responsive behavior to a polymer system. For instance, a polymer functionalized with this compound could exhibit changes in solubility or conformation as the pH of the surrounding environment changes.
Fluorinated polymers are also gaining attention for their use as tracers in 19F Magnetic Resonance Imaging (MRI), a technique that offers a high potential for clinical diagnostics. nih.gov The presence of the fluorine atom in this compound opens the possibility of its use as a building block for novel, stimuli-responsive fluoropolymers for advanced medical imaging. For example, a polymer that releases a drug payload in the acidic tumor microenvironment could be tracked in vivo using 19F MRI. nih.gov
Challenges and Opportunities in Process Chemistry for Research Scale-up
The transition of a novel compound from laboratory-scale synthesis to larger-scale production for extensive research or preclinical development is a significant challenge in process chemistry. For this compound, several challenges and opportunities can be anticipated.
Challenges:
Synthesis of Fluorinated Heterocycles: The introduction of fluorine into heterocyclic systems can be complex and require specialized reagents and reaction conditions. nih.govekb.eg Scaling up such reactions often presents challenges related to safety, cost, and reproducibility.
Purification: The dihydrochloride salt form of the compound suggests that it is likely a solid, which is advantageous for isolation. However, achieving high purity on a large scale can be difficult and may require multiple recrystallization steps or preparative chromatography, which can be costly and time-consuming.
Handling of Reagents: The synthesis of indolines and their derivatives may involve hazardous reagents or intermediates that require careful handling and specialized equipment for large-scale operations.
Opportunities:
Flow Chemistry: Continuous flow chemistry offers several advantages for the scale-up of chemical reactions, including improved heat and mass transfer, enhanced safety, and the ability to handle unstable intermediates. mdpi.com Exploring a flow-based synthesis for this compound could mitigate some of the challenges associated with batch processing.
Telescoping Reactions: Designing a synthetic route where multiple steps can be performed in a single pot without the isolation of intermediates (telescoping) can dramatically increase efficiency and reduce waste. This approach could be particularly beneficial for the multi-step synthesis of a complex molecule like this compound.
Open Questions Regarding Structure-Activity Relationships in Pre-clinical Models
While no preclinical data for this compound is publicly available, we can infer potential areas of interest and unanswered questions based on studies of related indole and indoline derivatives.
A key open question is how the specific placement of the fluorine atom at the 5-position and the amine group at the 7-position influences the biological activity of the indoline scaffold. Structure-activity relationship (SAR) studies of other substituted indolines have shown that the nature and position of substituents can dramatically affect their biological targets and potency. For example, in a series of indole-based HIV-1 fusion inhibitors, the linkage position between indole rings significantly impacted their activity. researchgate.net Similarly, for indolin-2-one inhibitors of the RET tyrosine kinase, substitutions at various positions around the scaffold were explored to map steric and electrostatic interactions within the active site. nih.gov
Future preclinical studies on this compound would need to address the following:
Target Identification: What are the primary biological targets of this compound? The indoline scaffold is present in numerous bioactive compounds with diverse activities.
Role of Fluorine: Does the fluorine atom primarily influence metabolic stability, binding affinity, or both? The introduction of fluorine can block sites of metabolism and alter the electronic properties of a molecule, affecting its interaction with biological targets.
Importance of the Amine Group: Is the 7-amine group essential for activity, and does it act as a hydrogen bond donor or acceptor in receptor binding?
In Vivo Efficacy and Pharmacokinetics: How do the physicochemical properties imparted by the fluoro and amino groups affect the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in preclinical models?
The table below summarizes the key research areas and the central questions that need to be addressed for this compound.
| Research Area | Key Unanswered Questions |
| Quantum Materials | - What are the predicted HOMO/LUMO energy levels of the compound? - Can it function as an organic semiconductor? |
| Advanced Catalysis | - Can it serve as an effective ligand for metal-catalyzed reactions? - How does the fluorine substituent influence catalytic activity? |
| Smart Materials | - Can it be incorporated into pH-responsive polymers? - Is it a viable building block for 19F MRI contrast agents? |
| Process Chemistry | - What is the most efficient and scalable synthetic route? - Can flow chemistry be advantageously employed for its production? |
| Preclinical SAR | - What are its primary biological targets? - What are the specific roles of the fluorine and amine groups in its biological activity? |
Conclusion
Summary of Key Research Findings and Methodological Advancements
5-Fluoroindolin-7-amine (B573568) dihydrochloride (B599025) has emerged as a significant heterocyclic building block, primarily valued for its utility in the synthesis of complex molecules with therapeutic potential. Research has centered on leveraging its distinct structure—a fluorinated indoline (B122111) core with a strategically placed amino group—as a scaffold for constructing targeted inhibitors for various enzymes.
Methodological advancements have focused on incorporating this scaffold into larger molecular frameworks. The indoline core is a common feature in molecules designed for biological activity, and the specific substitution pattern of this compound offers unique synthetic handles. For instance, the amino group at the 7-position provides a key point for derivatization, allowing for the attachment of various side chains and functional groups through well-established amination and coupling reactions. Synthetic strategies often involve multi-step sequences where the indoline nucleus is constructed and functionalized to yield final products with desired pharmacological profiles. The development of solid-phase synthesis techniques for substituted indolines has further expanded the ability to create combinatorial libraries for drug discovery. nih.gov
Key research findings consistently point to the application of fluorinated indoline and indole (B1671886) derivatives in the development of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. nih.goved.ac.uk Furthermore, derivatives of similar fluorinated scaffolds, such as 5-fluoro-2-oxindole, have been successfully synthesized and evaluated as potent inhibitors of enzymes like α-glucosidase, indicating the broad therapeutic relevance of this structural motif. nih.govresearchgate.net
Broader Implications for Organic Chemistry and Related Disciplines
The study and application of 5-Fluoroindolin-7-amine dihydrochloride have wider implications for several scientific disciplines. In organic chemistry, it exemplifies the importance of "building block" strategies in complex molecule synthesis. nih.gov The development of efficient synthetic routes to such highly functionalized heterocyclic compounds is a continuing goal, as they provide rapid access to novel chemical space. The presence of a fluorine atom is particularly noteworthy. In medicinal chemistry, the strategic incorporation of fluorine is a well-established method to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. nih.govnih.gov
For drug discovery and medicinal chemistry, this compound represents a "privileged scaffold". researchgate.net The indoline and indole frameworks are present in numerous biologically active natural products and approved drugs. mdpi.com By providing a pre-functionalized and fluorinated version of this core, this compound allows researchers to bypass early-stage synthetic challenges and focus on late-stage functionalization to fine-tune activity against specific biological targets. This accelerates the discovery process, enabling the rapid generation of structure-activity relationships (SAR) for various target classes, from kinases to other enzymes involved in metabolic disorders. nih.govnih.gov The utility of such scaffolds underscores a paradigm in modern drug development that emphasizes modular synthesis and scaffold-based design.
Vision for Future Research Endeavors on this compound and its Derivatives
Future research involving this compound is poised to expand in several promising directions. A primary focus will likely be the continued exploration of novel derivatives for a broader range of biological targets. While its use in kinase inhibitor synthesis is established, its potential as a scaffold for developing agents against neurodegenerative diseases, cardiovascular disorders, and infectious diseases remains an area ripe for investigation. mdpi.com
Methodologically, the development of more efficient and stereoselective synthetic routes to access not only this specific compound but also a wider array of substituted indolines will be critical. Innovations in C-H activation, photoredox catalysis, and flow chemistry could provide more sustainable and scalable methods for producing these valuable intermediates. researchgate.net Such advancements would enable the creation of more diverse and complex derivatives, including those with precisely controlled stereochemistry, which is often crucial for biological activity.
Furthermore, there is an opportunity to use this building block in the development of chemical probes and diagnostic agents. By attaching reporter groups (e.g., fluorescent dyes or affinity tags) to the indoline scaffold, researchers could create tools to study the localization and function of specific proteins within cells, providing deeper insights into disease mechanisms. The continued synthesis and biological screening of new libraries based on this scaffold will undoubtedly uncover novel bioactive compounds, reinforcing the value of this versatile chemical entity in advancing both chemistry and medicine. nih.gov
Q & A
Basic Question: What are the standard synthetic routes for 5-fluoroindolin-7-amine dihydrochloride, and what key intermediates are involved?
Methodological Answer:
The compound can be synthesized via hydrogenation of a pre-functionalized indole precursor. For example, 5-fluoroindole-3-carboxaldehyde is first converted to its oxime derivative, followed by catalytic hydrogenation (Pd/C 10%, HCl) to yield the amine intermediate. Subsequent dihydrochloride salt formation is achieved by reacting the free base with HCl . The Mannich reaction is another route for introducing aminomethyl groups to the indole scaffold, using secondary amines and formaldehyde under controlled conditions . Key intermediates include oxime derivatives (e.g., compound 5 in Scheme 1 of ) and hydrogenated indoline precursors.
Advanced Question: How can reaction conditions be optimized to improve the yield of this compound during hydrogenation?
Methodological Answer:
Optimization requires systematic variation of parameters:
- Catalyst loading : Higher Pd/C ratios (e.g., 10% vs. 5%) may enhance hydrogenation efficiency but risk over-reduction.
- Solvent choice : Polar aprotic solvents like ethanol (EtOH) or dimethylacetamide (DMA) improve solubility of intermediates .
- Acid concentration : HCl stoichiometry must balance protonation of the amine and avoidance of side reactions (e.g., decomposition).
- Pressure and temperature : Elevated H₂ pressure (3–5 atm) and moderate temperatures (25–50°C) typically favor selective reduction of the oxime to the amine . Parallel small-scale trials with LC-MS monitoring are recommended to identify optimal conditions.
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm the indoline scaffold and substitution pattern. The dihydrochloride form shows distinct protonation shifts in the amine region (~δ 8–10 ppm).
- Mass spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion ([M+H]) and chloride adducts.
- X-ray crystallography : Resolves stereochemical ambiguities and salt formation geometry, particularly for dihydrochloride vs. hydrochloride forms .
Advanced Question: How can researchers address spectral overlap in NMR analysis of 5-fluoroindolin-7-amine derivatives?
Methodological Answer:
Spectral overlap in crowded regions (e.g., aromatic protons) can be mitigated by:
- Deuterated solvents : Use of DMSO-d₆ or CDCl₃ to sharpen peaks.
- 2D NMR techniques : COSY and HSQC correlate coupled protons and resolve overlapping signals.
- Variable-temperature NMR : Reduces line broadening caused by dynamic processes (e.g., amine proton exchange) . For fluorine-containing analogs, F NMR provides additional specificity .
Basic Question: What are the recommended storage conditions for this compound to ensure stability?
Methodological Answer:
Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Desiccants (e.g., silica gel) prevent hygroscopic degradation. Regular stability testing via HPLC is advised to monitor purity over time .
Advanced Question: How can degradation products of this compound be identified under stress conditions?
Methodological Answer:
Stress testing (heat, light, humidity) followed by LC-MS/MS analysis identifies degradation pathways:
- Thermal degradation : Monitor for dehydrohalogenation or indoline ring oxidation.
- Photolysis : UV exposure may cleave the C-F bond or induce dimerization.
- Hydrolytic stability : Assess pH-dependent decomposition (e.g., HCl loss in aqueous buffers). Accelerated stability studies (40°C/75% RH) coupled with high-resolution MS enable structural elucidation of degradants .
Basic Question: What biological assays are commonly used to evaluate the activity of this compound?
Methodological Answer:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against gram-positive/negative bacteria (e.g., P. aeruginosa) .
- Cytotoxicity : MTT or resazurin assays in mammalian cell lines.
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or demethylase activity) .
Advanced Question: How can contradictory results in biological activity studies be resolved?
Methodological Answer:
- Dose-response validation : Replicate assays with staggered concentrations to confirm EC₅₀/IC₅₀ trends.
- Metadata standardization : Adhere to MIACARM guidelines for assay reproducibility (e.g., cell passage number, serum batch) .
- Mechanistic follow-up : Use siRNA knockdown or CRISPR-edited cells to validate target engagement . Contradictions may arise from salt form differences (dihydrochloride vs. free base bioactivity) .
Advanced Question: What computational strategies predict the binding mode of this compound to biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with putative targets (e.g., LSD1 or kinase domains) .
- MD simulations : Assess stability of ligand-target complexes in explicit solvent (100+ ns trajectories).
- Free energy calculations : MM-PBSA/GBSA estimate binding affinities and salt-bridge contributions from the dihydrochloride moiety .
Advanced Question: How does the dihydrochloride salt form influence the compound’s physicochemical and pharmacokinetic properties?
Methodological Answer:
- Solubility : The dihydrochloride form enhances aqueous solubility vs. the free base, critical for in vivo dosing .
- Permeability : Salt formation may reduce passive diffusion; assess via Caco-2 or PAMPA assays.
- Stability : Dihydrochloride salts are less prone to oxidation but may hydrolyze under alkaline conditions. Comparative studies with hydrochloride salts are essential for structure-activity relationship (SAR) optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
